alpha-Sanshool
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYHCVXUCYYJT-UEOYEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319143 | |
| Record name | Sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-97-2 | |
| Record name | Sanshool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanshool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neoherculin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Neurobiological Mechanisms of Alpha Sanshool
Modulation of Transient Receptor Potential (TRP) Channels
Alpha-sanshool exerts its neurobiological effects largely through the modulation of TRP channels, particularly TRPV1 and TRPA1. These cation channels are crucial in mediating various sensory modalities, including temperature, pain, and response to chemical irritants.
Activation of TRPV1 Receptors by this compound
Studies have demonstrated that this compound acts as an agonist at the TRPV1 receptor, also known as the vanilloid receptor nih.govwikipedia.orgabmole.com. This activation plays a significant role in the sensory effects elicited by this compound.
Activation of TRPV1 channels by this compound leads to the depolarization of sensory neurons. This depolarization can trigger the firing of action potentials, contributing to the transmission of sensory signals nih.gov. Research using primary cultured sensory neurons has shown that hydroxy-alpha-sanshool (B1504358) (HalphaSS), a form of this compound, evokes inward currents and depolarizes these neurons, resulting in action potential firing nih.gov.
A key consequence of TRPV1 activation by this compound is the influx of calcium ions into sensory neurons nih.govresearchgate.net. Studies using human embryonic kidney (HEK) cells transfected with TRPV1 have shown that HalphaSS causes a significant Ca²⁺ influx nih.gov. Similarly, in primary cultured sensory neurons, HalphaSS induces Ca²⁺ influx in a manner dependent on capsazepine (B1668289), a TRPV1 antagonist nih.gov. This calcium influx is a critical step in the signaling cascade initiated by TRPV1 activation.
This compound shares the ability to activate TRPV1 with other pungent compounds like capsaicin (B1668287), the primary pungent ingredient in chili peppers nih.govmdpi.comwikipedia.org. Both this compound and capsaicin are fatty acid amides with structural resemblances wikipedia.org. However, the sensory experiences they elicit differ, with this compound causing tingling and numbing, while capsaicin is associated with burning and pain nih.govphysiology.org. While both activate TRPV1, some studies suggest that this compound may be less potent than capsaicin in activating TRPV1 receptors physiology.org. The distinct sensations may arise from differences in the specific populations of sensory neurons activated or additional molecular targets modulated by this compound wikipedia.orgphysiology.org. For instance, capsaicin is known to activate TRPV1 expressed in polymodal nociceptors physiology.org.
| Compound | TRPV1 Activation | TRPA1 Activation | Primary Sensation |
| This compound | Agonist | Agonist | Tingling, Numbing wikipedia.orgnih.govphysiology.org |
| Capsaicin | Agonist | Burning, Pain nih.govphysiology.org | |
| Allyl Isothiocyanate | Agonist | Pungency (Mustard/Wasabi) mdpi.com | |
| Menthol | Cooling mdpi.comnih.gov |
Research utilizing TRPV1 knockout mice has provided further insight into the role of this channel in this compound's effects. Studies have shown that HalphaSS-induced inward currents and Ca²⁺ influx in primary cultured sensory neurons are significantly reduced in mice lacking TRPV1 nih.gov. Furthermore, behavioral responses, such as paw licking evoked by HalphaSS injection, are greatly diminished in TRPV1-deficient mice compared to wild-type mice nih.gov. However, it is important to note that some studies suggest that while TRPV1 contributes, it may not be solely responsible for all sanshool-induced effects, and other mechanisms, such as the inhibition of potassium channels, also play a role wikipedia.orgmdpi.com.
Comparison with Capsaicin and Other TRPV1 Agonists
Activation of TRPA1 Channels by this compound
In addition to TRPV1, this compound has also been identified as an activator of TRPA1 channels nih.govresearchgate.netmdpi.com. TRPA1 channels are sensitive to a variety of irritant chemicals and play a role in mediating pungent sensations mdpi.comnih.gov. Studies using HEK cells transfected with TRPA1 have shown that HalphaSS causes Ca²⁺ influx and evokes robust inward currents through this channel nih.gov. The activation of both TRPV1 and TRPA1 by this compound is believed to contribute to its unique pungent and tingling sensation nih.gov. Some research indicates that the presence of a specific cis double bond (6Z) in the polyenic chain of this compound is critical for its activation of TRPA1 researchgate.net.
Role in Sensory Neuron Depolarization and Action Potential Firing
This compound excites sensory neurons, including small-diameter unmyelinated cells responsive to capsaicin and large-diameter myelinated neurons expressing the neurotrophin receptor TrkC. nih.gov This excitation is characterized by the depolarization of sensory neurons and concomitant firing of action potentials. nih.gov
Calcium Influx Mechanisms
Studies using calcium imaging have shown that this compound evokes calcium influx in cultured sensory neurons. nih.gov This calcium signal is dependent on the presence of extracellular calcium, indicating that the influx is a direct result of channel activation rather than release from internal stores. nih.gov In cells transfected with certain Transient Receptor Potential (TRP) channels, this compound has been observed to cause calcium influx. nih.gov
Distinction from TRPA1 Covalent and Non-Covalent Agonists
TRPA1 can be activated by electrophilic compounds through covalent modification of intracellular cysteine residues, such as the covalent agonist allyl isothiocyanate (mustard oil). nih.gov Non-covalent agonists, on the other hand, activate TRPA1 through distinct binding pockets and interaction mechanisms, leading to different channel conducting states and physiological responses. nih.gov
Research indicates that alkylamides, including hydroxy-alpha-sanshool, can act on TRPA1 through both covalent and non-covalent gating mechanisms. researchgate.net The presence of the 6Z double bond in the polyenic chain of this compound has been found to be critical for its activation of TRPA1, suggesting interactions mediated by both covalent and non-covalent binding. researchgate.net Experiments using a triple TRPA1 cysteine mutant demonstrated that hydroxy-alpha-sanshool and some analogues react covalently with key cysteine residues of the TRPA1 channel. researchgate.net
Specificity and Cross-Reactivity with TRP Channels
The interaction of this compound with various TRP channels has been investigated to understand its specificity and potential for cross-reactivity with other pungent compounds.
Investigation of 17 TRP Channels in HEK Cells
To determine the molecular targets of this compound, studies have expressed 17 different TRP channels in human embryonic kidney (HEK) cells and examined their activation by hydroxy-alpha-sanshool. nih.gov These investigations revealed that hydroxy-alpha-sanshool caused calcium influx and evoked robust inward currents in HEK cells transfected with TRPV1 or TRPA1. nih.gov This suggests that TRPV1 and TRPA1 are potential molecular targets for hydroxy-alpha-sanshool in sensory neurons. nih.gov
Cross-Desensitization Studies with Capsaicin and Mustard Oil
Cross-desensitization experiments have been conducted to assess whether the tingling sensation evoked by sanshools is mediated by the same mechanisms as the sensations produced by capsaicin (a TRPV1 agonist) and mustard oil (allyl isothiocyanate, a TRPA1 agonist). Prior treatment with capsaicin or mustard oil did not cross-desensitize the tingling sensation evoked by a sanshool analog in psychophysical studies. researchgate.netnih.gov Similarly, in studies examining neuronal responses, capsaicin did not cross-desensitize responses to a sanshool analog to any greater extent than the self-desensitization observed with repeated applications of the analog. nih.gov These findings suggest that while this compound may interact with TRPV1 and TRPA1, its primary mechanism for inducing tingling might involve different pathways or a combination of effects not fully overlapping with those of capsaicin and mustard oil.
Here is a summary of findings from cross-desensitization studies:
| Compound | Target Channel | Effect on Sanshool-evoked Sensation/Response | Citation |
| Capsaicin | TRPV1 | No significant cross-desensitization | researchgate.netnih.govnih.gov |
| Mustard Oil | TRPA1 | No significant cross-desensitization | researchgate.netnih.gov |
Modulation of Voltage-Gated Sodium Channels
In addition to its effects on potassium channels, this compound also modulates voltage-gated sodium (Na+) channels, which are essential for the initiation and propagation of action potentials in neurons. researchgate.netdiscovermagazine.commdpi.com
Inhibition of Na+ Channels in Dorsal Root Ganglion (DRG) Neurons
This compound has been shown to inhibit voltage-gated Na+ channels in dorsal root ganglion (DRG) neurons. researchgate.netmdpi.combiocrick.com This inhibition contributes to the numbing and analgesic properties attributed to this compound. researchgate.net Studies have indicated that this compound has a strong inhibitory effect on Na+ channel subtypes such as Nav1.3 and Nav1.7, which are predominantly expressed in somatosensory neurons, including DRG neurons and Aδ mechanical nociceptors. researchgate.net The differential effect of this compound on sensory neurons may be due to its selective activity on different sodium channels, such as Nav1.7 and Nav1.8. biocrick.comchemfaces.com this compound has been observed to reduce the magnitude of both Nav1.7 and Nav1.8 currents, but it specifically causes a hyperpolarizing shift in the steady-state inactivation curve of Nav1.7. biocrick.comchemfaces.com
Implications for "Fast Pain" Modulation
The numbing and analgesic properties of sanshool are partly achieved through the inhibition of Aδ mechanoreceptor-mediated "fast pain" by targeting voltage-gated sodium channels, particularly SCN9A (Nav1.7). researchgate.net This suggests a role for this compound in modulating acute pain signals transmitted by these fast-conducting fibers. researchgate.net By inhibiting these channels, this compound can reduce the excitability of neurons involved in transmitting fast pain information.
Effects on Compound Action Potentials in Nerve Fibers
This compound has been shown to affect compound action potentials (CAPs) in nerve fibers, indicating its impact on nerve conduction. mdpi.com For instance, in frog sciatic nerve CAPs, this compound caused a significant amplitude reduction at a concentration of 0.05 mM. mdpi.com This effect on CAPs further supports the role of this compound in modulating nerve excitability and signal transmission.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10084135 nih.gov |
| KCNK3 (Potassium channel subfamily K member 3) | 902575 , 1727 uni.lu, 5281320 |
| KCNK9 (Potassium channel subfamily K member 9) | 1019323 , 5283546 |
| KCNK18 (Potassium channel subfamily K member 18) | 5283546 |
| Na+ Channels (Voltage-Gated Sodium Channels) | - |
This compound, a prominent alkylamide found in Zanthoxylum species, is the compound primarily responsible for the characteristic tingling and numbing sensations elicited by foods containing Sichuan peppercorns. wikipedia.orgnih.govatlasobscura.combiosynth.com Its unique effects on somatosensation are mediated through intricate interactions with various ion channels within the nervous system, particularly those in sensory neurons. biosynth.com Research has delved into the specific molecular targets and mechanisms underlying these sensory phenomena.
The neurobiological activity of this compound is largely attributed to its capacity to modulate ion channels crucial for regulating neuronal excitability and transmitting sensory signals.
Modulation of Two-Pore-Domain Potassium (KCNK) Channels
A significant mechanism by which this compound impacts sensory neurons is through the inhibition of specific members of the two-pore-domain potassium (KCNK) channel family. nih.govresearchgate.netnih.govplos.orgresearchgate.netescholarship.orgplos.org These channels play a vital role in establishing the resting membrane potential and controlling neuronal excitability.
Studies have pinpointed KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK) as specific molecular targets of this compound. nih.govresearchgate.netnih.govplos.orgresearchgate.netescholarship.orgplos.org this compound acts as an inhibitor of these potassium channels, which are known to be sensitive to pH and various anesthetics. researchgate.netnih.govescholarship.org This inhibitory action contributes to the excitation of sensory neurons. nih.govresearchgate.net Notably, these specific KCNK channels are expressed at high levels in human trigeminal ganglia. researchgate.net While KCNK18 expression has been confirmed in somatosensory neurons, KCNK3 and KCNK9 are also expressed by keratinocytes in the skin, cells known to influence sensory neuron function. nih.gov
The inhibition of KCNK channels by this compound leads to a reduction in potassium conductance, resulting in depolarization of the neuronal membrane and a subsequent increase in neuronal excitability. escholarship.org This heightened excitability in specific populations of somatosensory neurons underlies the distinctive sensations evoked by this compound. nih.govresearchgate.netnih.gov this compound has been shown to excite two main categories of sensory neurons: small-diameter unmyelinated cells and large-diameter myelinated neurons. nih.govescholarship.org This pattern of excitation, particularly the strong activation of D-hair afferents, which are ultrasensitive light-touch receptors, along with effects on Aβ and C fibers, contributes to the observed somatosensory effects. wikipedia.orgnih.gov
The characteristic tingling and numbing sensations associated with this compound are intimately linked to its modulation of KCNK channels and the resulting impact on sensory neuron activity. nih.govatlasobscura.comresearchgate.netnih.govplos.orgresearchgate.netescholarship.orgplos.org The inhibition of these potassium channels is considered a primary mechanism responsible for inducing these paresthetic sensations. wikipedia.orgnih.gov This mechanism offers a framework for understanding the complex and unique psychophysical experience elicited by compounds found in sources like Szechuan peppers. nih.govresearchgate.netescholarship.org The tingling sensation has been proposed to arise from an unusual activation of the flutter-range vibration channel, which is thought to be associated with rapidly-adapting (RA) mechanoreceptors. biorxiv.org
Modulation of Voltage-Gated Sodium Channels
Beyond its effects on potassium channels, this compound also influences voltage-gated sodium (Na+) channels, which are critical for the generation and propagation of action potentials in neurons. researchgate.netdiscovermagazine.commdpi.com
This compound has been demonstrated to inhibit voltage-gated Na+ channels in dorsal root ganglion (DRG) neurons. researchgate.netmdpi.combiocrick.com This inhibitory action contributes to the numbing and analgesic properties attributed to the compound. researchgate.net Studies indicate that this compound exhibits a potent inhibitory effect on specific Na+ channel subtypes, including Nav1.3 and Nav1.7, which are predominantly expressed in somatosensory neurons such as DRG neurons and Aδ mechanical nociceptors. researchgate.net The differential impact of this compound on various sensory neuron populations may be due to its selective activity on different sodium channel subtypes, such as Nav1.7 and Nav1.8. biocrick.comchemfaces.com this compound has been observed to decrease the magnitude of both Nav1.7 and Nav1.8 currents, while uniquely inducing a hyperpolarizing shift in the steady-state inactivation curve of Nav1.7. biocrick.comchemfaces.com
The numbing and analgesic effects of sanshool are partially mediated by the inhibition of Aδ mechanoreceptor-driven "fast pain" through its action on voltage-gated sodium channels, particularly SCN9A (Nav1.7). researchgate.net This suggests that this compound plays a role in modulating acute pain signals transmitted by these rapidly conducting nerve fibers. researchgate.net By inhibiting these channels, this compound can reduce the excitability of neurons involved in the transmission of fast pain information.
This compound has been shown to influence compound action potentials (CAPs) in nerve fibers, indicating its effect on nerve impulse conduction. mdpi.com For example, studies on frog sciatic nerve CAPs revealed that this compound caused a notable reduction in amplitude at a concentration of 0.05 mM. mdpi.com This effect on CAPs further supports the role of this compound in modulating nerve excitability and the transmission of signals along nerve fibers.
Interaction with Cannabinoid Receptors
The endocannabinoid system plays a crucial role in modulating various physiological processes, including pain sensation and neuroinflammation, through its primary receptors, cannabinoid receptor type 1 (CB1) and type 2 (CB2) frontiersin.orgfrontiersin.orgwikipedia.org. While CB1 receptors are predominantly found in the central nervous system, CB2 receptors are primarily associated with immune cells but are also present in certain neuronal populations and other tissues frontiersin.orgfrontiersin.orgwikipedia.orgnih.govnih.govnih.gov. The interaction of this compound with these receptors represents another facet of its complex neurobiological profile.
Binding to CB2 Receptors
Studies investigating the compounds present in Zanthoxylum species have identified that hydroxy-alpha-sanshool is capable of binding to CB2 receptors researchgate.netnih.gov. This finding suggests a potential link between the sensory effects of this compound and the endocannabinoid system. Research indicates that certain sanshool compounds, including hydroxy-alpha-sanshool, exhibit activity at cannabinoid receptors nih.gov. For instance, one study highlighted that while gamma-sanshool (B1238959) demonstrated strong agonistic activity at the CB2 receptor, hydroxy-alpha-sanshool showed less pronounced effects on this receptor nih.gov. The identification of sanshools as cannabinoid ligands is not entirely unexpected, given that other alkylamides from plants like Echinacea have also been found to possess affinity for cannabinoid receptors, particularly CB2 nih.gov.
Specific data on the binding affinity (e.g., Ki values) of hydroxy-alpha-sanshool directly compared to known cannabinoid ligands across multiple studies is limited in the provided search results. However, the reported activity confirms an interaction exists.
Potential Synergies in Sensory Modulation
The interaction of this compound with CB2 receptors suggests potential synergies in sensory modulation, particularly in the context of pain and inflammation pathways where CB2 receptors are known to play a role frontiersin.orgwikipedia.org. CB2 receptor activation is often associated with anti-inflammatory and potentially neuroprotective effects frontiersin.org. Given that this compound is known to activate sensory neurons and elicit tactile sensations, its ability to also interact with CB2 receptors could contribute to a more complex modulation of sensory processing than solely explained by TRP channel activation wikipedia.orgnih.govresearchgate.net.
Sensory Perception and Psychophysics of Alpha Sanshool
Mechanosensory Activation
Alpha-sanshool exerts its sensory effects by activating a subset of mechanosensory neurons, which are responsible for detecting mechanical stimuli on the skin. nih.govresearchgate.netmcw.edu This activation leads to a characteristic tingling sensation. nih.govplos.orgresearchgate.net
Excitation of D-Hair Afferents and Light-Touch Receptors
Studies using ex vivo skin-nerve preparations have shown that this compound potently excites virtually all D-hair afferents. nih.govresearchgate.netnih.govmcw.edu D-hair afferents are a distinct subset of ultrasensitive light-touch receptors in the skin, known for their exquisite sensitivity to fine textures and movement. nih.govresearchgate.net This excitation of D-hair afferents contributes significantly to the tactile sensations evoked by this compound. nih.govresearchgate.net
Activation of Aβ and C Fiber Nerve Afferents
In addition to D-hair afferents, this compound also targets novel populations of Aβ and C fiber nerve afferents. nih.govresearchgate.netnih.govmcw.edu Aβ fibers are typically associated with light touch and the discrimination of texture and object form, while C fibers can respond to various stimuli, including intense or painful pressure. nih.govresearchgate.net this compound has been shown to activate subsets of both rapidly adapting (RA) and slowly adapting (SA) Aβ fibers, although it appears more potent in activating rapidly adapting fibers. nih.gov It also activates a subset of C fibers, some of which are not responsive to capsaicin (B1668287) or mustard oil. nih.govresearchgate.netjneurosci.org The activation of these different fiber types contributes to the complex sensory profile of this compound. nih.gov
Correlation with Tingling Paresthesia
The activation of specific somatosensory neurons by this compound is strongly correlated with the induction of tingling paresthesia. nih.govresearchgate.netnih.govmcw.edu The bursting activity observed in myelinated fibers, including D-hair and Aβ fibers, in response to sanshool is reminiscent of the activity recorded in human subjects experiencing tingling paresthesia. nih.gov This supports the hypothesis that this compound elicits tingling through the selective activation of mechanosensitive neurons. nih.gov
Relationship to Rapidly Adapting (RA) Tactile Channels
This compound's ability to induce a vibration-like tingling sensation has been linked to the activation of rapidly adapting (RA) tactile channels. plos.orgbiorxiv.orgroyalsocietypublishing.orgroyalsocietypublishing.org These channels are typically responsive to mechanical vibrations. plos.orgroyalsocietypublishing.orgresearchgate.net Research suggests that the sanshool-induced tingling sensation matches the preferred frequency range of the tactile RA channel, indicating that the activation of these channels contributes to the unique perceptual experience. plos.orgroyalsocietypublishing.orgconsensus.app Studies have shown that sanshool application on the fingertip can interfere with the detection of vibrations at frequencies dominant for the RA channel (e.g., 30 Hz), but not at frequencies dominant for other channels like Pacinian corpuscles (PC) or slowly adapting (SA1) channels. plos.org
Perceived Frequency of Tingling Sensation
Human psychophysical studies have investigated the perceived frequency of the tingling sensation induced by this compound. On the lips, the perceived frequency has been reported to be around 50 Hz. plos.orgconsensus.appconsensus.app This perceived frequency aligns with the frequency range to which rapidly adapting (RA) tactile fibers are most responsive. plos.orgconsensus.app
Interaction with Other Somatosensory Stimuli
The sensory effects of this compound can interact with other somatosensory stimuli, suggesting that the processing of tactile information is not always independent across different channels. biorxiv.orgroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov Research has demonstrated that sustained mechanical pressure can inhibit the tingling sensation induced by sanshool. neurosciencenews.combiorxiv.orgroyalsocietypublishing.orgconsensus.appconsensus.appnih.gov This interaction is location-specific, dependent on the pressure level, and time-dependent, indicating potential interactions between different mechanoreceptor inputs early in the somatosensory pathway. biorxiv.orgroyalsocietypublishing.orgconsensus.appconsensus.appnih.gov This finding challenges the traditional view of independent tactile channels and highlights a novel inhibitory influence from steady pressure on flutter-range tactile perceptual channels activated by sanshool. neurosciencenews.combiorxiv.orgroyalsocietypublishing.orgconsensus.appnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10084135 |
| Capsaicin | 1548947 |
| Mustard Oil | 8888 |
| Menthol | 16666 |
| Cinnamaldehyde | 637511 |
| Isobutylalkenyl amide | 53429684 |
Data Tables
Based on the search results, here is a summary of the nerve fiber activation by this compound:
| Nerve Fiber Type | Response to this compound | Notes | Source |
| D-Hair Afferents | Excitation (virtually all) | Ultrasensitive light-touch receptors | nih.govresearchgate.netnih.govmcw.edu |
| Aβ Fibers | Activation (subsets) | Includes both rapidly adapting (RA) and slowly adapting (SA) types | nih.govresearchgate.netnih.govmcw.edu |
| C Fibers | Activation (subset) | Some are not responsive to capsaicin or mustard oil | nih.govresearchgate.netnih.govmcw.edujneurosci.org |
| Rapidly Adapting (RA) Tactile Channels | Activation | Correlated with perceived tingling frequency of ~50 Hz | plos.orgbiorxiv.orgroyalsocietypublishing.orgroyalsocietypublishing.orgconsensus.app |
Perceived Frequency of Sanshool-Induced Tingling
| Location of Application | Perceived Frequency | Source |
| Lips | ~50 Hz | plos.orgconsensus.appconsensus.app |
Modulation by Mechanical Pressure
Studies have investigated the interaction between the tingling sensation evoked by hydroxy-alpha-sanshool (B1504358) (a major active component) and sustained mechanical pressure. Research indicates that applying sustained mechanical pressure can modulate sanshool-induced tingling sensations. This modulation is characterized by an inhibition of the tingling, which is dependent on the location of the pressure, the level of pressure applied, and the duration of the pressure. biorxiv.org, royalsocietypublishing.org
This phenomenon suggests an interaction between different mechanical input channels within the somatosensory system. The tingling sensation induced by sanshool is thought to involve the activation of the flutter-range vibration channel, putatively linked to rapidly-adapting (RA) mechanoreceptors. biorxiv.org, royalsocietypublishing.org Sustained mechanical pressure, on the other hand, primarily activates the steady pressure channel, associated with slowly-adapting (SA) mechanoreceptors. biorxiv.org, royalsocietypublishing.org Experiments varying contact force levels have explored the hypothesis that the attenuation of tingling is proportional to the applied pressure, suggesting that input from the pressure-sensitive (SA) channel suppresses the activity of the tingling-related (RA) channel. biorxiv.org The time course of SA neuron firing, which decreases over time during sustained pressure, may also correlate with a time-dependent recovery of the tingling sensation. royalsocietypublishing.org
Cross-Modal Sensory Inhibition
The interaction between sanshool-induced tingling and sensations mediated by other transient receptor potential (TRP) channels, such as those activated by capsaicin (TRPV1) and mustard oil (TRPA1), has been examined through cross-desensitization experiments. These studies reveal that the tingling sensation evoked by sanshool or its derivatives appears to be largely independent of the pathways activated by these known irritants. plos.org, plos.org
Specifically, prior application of capsaicin or mustard oil, used to desensitize TRPV1 and TRPA1 channels respectively, has been shown to have no significant effect on the perceived intensity of the tingling sensation elicited by a sanshool derivative. plos.org, plos.org This finding is significant because capsaicin and mustard oil are known to activate nociceptive (pain-sensing) fibers. plos.org The lack of cross-desensitization suggests that the molecular mechanisms and neural pathways responsible for the tingling sensation are distinct from those mediating the burning or pungent sensations associated with TRPV1 and TRPA1 activation. plos.org This supports the idea that sanshool primarily activates non-nociceptive pathways to produce the tingling sensation.
Neural Pathways of Tingling Sensation
The tingling paresthesia evoked by this compound is mediated by the activation of specific subsets of somatosensory neurons. Research using ex vivo skin-nerve preparations and in vitro studies has identified the types of nerve fibers and molecular targets involved. nih.gov, researchgate.net, mcw.edu
Non-Nociceptive, Mechanosensitive Pathways
Evidence strongly suggests that sanshool elicits tingling primarily through the activation of mechanosensitive somatosensory neurons, rather than solely through nociceptive pathways. nih.gov, plos.org A key finding is that sanshool excites virtually all D-hair afferents, which are a distinct population of ultrasensitive light-touch receptors in the skin. nih.gov, researchgate.net, mcw.edu It also targets certain populations of Aβ fibers, which are also involved in light touch and tactile discrimination. nih.gov, researchgate.net, mcw.edu
The mechanism underlying this activation involves the inhibition of specific two-pore potassium (K2P) channels, including KCNK3, KCNK9, and KCNK18. nih.gov, mdpi.com These channels play a crucial role in setting the resting membrane potential and regulating neuronal excitability. By inhibiting these potassium channels, sanshool causes depolarization of the sensory neuron membrane, increasing their excitability and leading to the generation of action potentials. nih.gov, mdpi.com This mechanism is distinct from the action of many other natural irritants that activate TRP channels. plos.org, nih.gov While some studies have reported sanshool activation of TRPV1 and TRPA1 nih.gov, psychophysical data on cross-desensitization support the primary role of K2P channel inhibition in mechanosensitive fibers for the characteristic tingling sensation. plos.org, plos.org, nih.gov, mdpi.com
The following table summarizes the effects of sanshool on different fiber types:
| Fiber Type | Sensitivity to Sanshool | Typical Modality | Reference |
| D-hair afferents | Strongly excited | Ultrasensitive light touch | nih.gov, researchgate.net, mcw.edu |
| Aβ fibers | Activated (subset) | Light touch, pressure | nih.gov, researchgate.net, mcw.edu |
| C fibers | Activated (subset) | Pressure, pain (some) | nih.gov, researchgate.net, mcw.edu |
| AM nociceptors | Unresponsive | Intense/painful pressure | nih.gov |
Sanshool-sensitive fibers, including D-hair, Aβ, and C fibers, often exhibit action potential bursting, which may contribute to the perceived sensation. nih.gov
Peripheral to Central Nervous System Transmission
The neural signals generated by the activation of peripheral sensory neurons by this compound are transmitted towards the central nervous system (CNS), specifically the spinal cord and brain, where they are processed to give rise to the conscious perception of tingling.
Primary afferent fibers, such as D-hair, Aβ, and C fibers, have their cell bodies in dorsal root ganglia (DRG) and trigeminal ganglia, and their axons project into the spinal cord and brainstem. nih.gov, researchgate.net, mcw.edu Recordings from lingual nerves and dorsal horn neurons have confirmed that sanshool activates neurons involved in transmitting light touch information. nih.gov
Studies using a stable derivative of hydroxy-alpha-sanshool (isobutylalkenyl amide - IBA) in rats have shown activation of neurons in the spinal dorsal horn, including wide-dynamic range (WDR) neurons and low-threshold mechanoreceptors (LTM). plos.org, physiology.org WDR neurons are known to receive input from both low-threshold mechanoreceptors and high-threshold nociceptors and play a role in transmitting a variety of sensory information, including chemesthetic stimuli. physiology.org The activation of these central neurons by sanshool-induced peripheral activity is a critical step in the transmission of the tingling sensation from the skin or oral cavity to higher brain centers for processing and perception. plos.org
Pharmacological Activities and Therapeutic Potential of Alpha Sanshool
Analgesic Properties
Alpha-sanshool has demonstrated analgesic properties, suggesting its potential for pain management. This effect is mediated through complex interactions with sensory neurons and ion channels involved in pain signaling.
Mechanisms through TRPV1 and TRPA1 Activation in Sensory Neurons
Studies have indicated that hydroxy-alpha-sanshool (B1504358) can activate transient receptor potential cation channels of subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) in sensory neurons. researchgate.netnih.gov These channels play a crucial role in the perception of pain and temperature. Activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool in sensory neurons has been proposed as an explanation for its characteristic pungent and tingling sensations. researchgate.netnih.gov Research using cultured dorsal root ganglion (DRG) neurons from mice has shown that hydroxy-alpha-sanshool can induce inward currents and calcium influx in a manner dependent on capsazepine (B1668289), a TRPV1 antagonist. nih.gov Furthermore, hydroxy-alpha-sanshool-induced currents and calcium influx were significantly reduced in TRPV1-deficient mice. nih.gov While some studies highlight the activation of TRPV1 and TRPA1 researchgate.netnih.gov, others suggest that the tingling sensation might be independent of these channels and instead involve the inhibition of two-pore potassium channels (KCNK3, KCNK9, and KCNK18) in sensory neurons. nih.govnih.govplos.orgnih.gov This suggests a multifaceted mechanism of action involving multiple ion channels.
Efficacy in Inflammatory Pain Models
Hydroxy-alpha-sanshool has shown efficacy in models of inflammatory pain. Studies suggest it may be particularly effective against certain types of pain, such as inflammatory pain. smolecule.com In a model of neurogenic inflammation, sanshool acutely suppressed inflammatory hypersensitivity to mechanical force. chemfaces.com However, it did not suppress hypersensitivity to heat in this model. chemfaces.com This suggests that sanshool may inhibit the activity of a subset of sensory neurons that primarily transduce mechanical stimuli, rather than thermal stimuli. chemfaces.com Research using mouse models of somatosensory behavior has also investigated the analgesic properties of hydroxy-alpha-sanshool. chemfaces.com While topical application on the hind paw of naive mice did not alter sensitivity to noxious thermal or mechanical stimuli, it attenuated mechanical sensitivity under inflammatory conditions. researchgate.net
Modulation of Nocifensive Behavior
The effect of this compound on nocifensive behavior, which are the behavioral responses to painful stimuli, has been investigated. Intraplantar injection of an analog of hydroxy-alpha-sanshool, isobutylalkenyl amide (IBA), elicited nocifensive responses such as paw licking, shaking-flinching, and guarding in rats in a dose-related manner, similar to the effects of capsaicin (B1668287). nih.govphysiology.org However, IBA had no effect on thermal sensitivity but enhanced mechanical sensitivity at the highest dose tested. nih.govphysiology.org This suggests that while this compound and its analogs can elicit aversive responses, the underlying mechanisms and the specific types of pain modulated may differ from those of capsaicin. nih.govphysiology.org Conversely, topical application of sanshool in a different study failed to elicit flinching or guarding behaviors typically associated with C-fiber agonists like capsaicin or mustard oil. nih.gov Studies using TRPV1 and TRPA1 double knockout mice also suggested that neither TRPV1 nor TRPA1 are essential mediators of the behavioral response to sanshool in a drinking test paradigm, indicating that the activation of low conduction velocity, sanshool-sensitive C fibers might not be sufficient to induce robust nocifensive behaviors in this context. nih.gov
Here is a summary of findings on the analgesic properties:
| Property | Mechanism/Model | Key Findings | Source(s) |
| Analgesic Properties | TRPV1 and TRPA1 Activation in Sensory Neurons | Activates TRPV1 and TRPA1; explains pungent/tingling sensation; involves calcium influx. | researchgate.netnih.gov |
| Inhibition of KCNK channels | May also involve inhibition of KCNK3, KCNK9, KCNK18. | nih.govnih.govplos.orgnih.gov | |
| Efficacy in Inflammatory Pain | Neurogenic Inflammation Model | Suppressed inflammatory hypersensitivity to mechanical force, not heat. | chemfaces.com |
| Mouse Models of Somatosensory Behavior | Attenuated mechanical sensitivity under inflammatory conditions. | researchgate.net | |
| Modulation of Nocifensive Behavior | Intraplantar Injection (IBA analog) | Elicited dose-related nocifensive responses (paw licking, shaking-flinching, guarding); enhanced mechanical sensitivity. | nih.govphysiology.org |
| Topical Application / TRPV1/TRPA1 KO mice drinking test | Failed to elicit typical C-fiber agonist behaviors; TRPV1/TRPA1 not essential for behavioral response in this model. | nih.gov |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects, suggesting its potential in managing inflammatory conditions.
Suppression of Neurogenic Inflammation
Research suggests that hydroxy-alpha-sanshool may have anti-inflammatory properties and can reduce inflammation in various models, including neurogenic inflammation. smolecule.com The mechanism may involve suppressing the activity of specific sensory neurons involved in inflammatory pain signaling. smolecule.com As mentioned earlier, in a model of neurogenic inflammation, sanshool acutely suppressed inflammatory hypersensitivity to mechanical force. chemfaces.com This suppression of mechanically-induced hypersensitivity in an inflammatory state points towards an anti-inflammatory effect related to the modulation of sensory neuron activity.
Modulation of Signaling Pathways (e.g., NF-κB/STAT3, PI3K/Akt/forkhead box O, TNFα/NF-κB)
Studies have indicated that hydroxy-alpha-sanshool can modulate signaling pathways involved in inflammation. Hydroxy-alpha-sanshool has been shown to affect the NF-κB/STAT3 pathway, potentially via TRPV1. researchgate.netprotein-cell.netdntb.gov.ua The NF-κB and STAT3 pathways are central signaling hubs in inflammation and can play a role in inflammatory-mediated processes. embopress.org
Furthermore, research on the protective potentials of hydroxy-alpha-sanshool in a hydrogen peroxide-stimulated cell model suggested that it could suppress oxidative stress-induced apoptosis through the regulation of the PI3K/Akt signal pathway. scienceopen.comnih.gov The PI3K/Akt pathway is involved in regulating cellular metabolism and inflammatory responses and can influence inflammatory responses through the recruitment and activation of immune cells like macrophages. mdpi.com Activation of the PI3K/Akt pathway is considered crucial in restricting inflammation and promoting anti-inflammatory responses in certain contexts. mdpi.com
While the direct interaction of this compound with the TNFα/NF-κB pathway is suggested by the broader context of inflammatory signaling and the involvement of NF-κB embopress.orgnih.govresearchgate.net, specific detailed research findings explicitly detailing this compound's direct modulation of the TNFα/NF-κB axis were not as prominently found in the search results as the links to NF-κB/STAT3 and PI3K/Akt. However, TNF-α is known to activate the NF-κB pathway, which is involved in the expression of proinflammatory genes. nih.govmdpi.com Given that this compound affects NF-κB and PI3K/Akt pathways which are interconnected with TNF-α signaling mdpi.comnih.govmdpi.com, it is plausible that this compound indirectly influences the TNFα/NF-κB axis through these connections.
Here is a summary of findings on the anti-inflammatory effects and pathway modulation:
| Effect | Mechanism/Pathway | Key Findings | Source(s) |
| Anti-inflammatory Effects | Suppression of Neurogenic Inflammation | Reduced inflammation in models, including neurogenic inflammation; suppressed inflammatory hypersensitivity to mechanical force. | smolecule.comchemfaces.com |
| Modulation of Signaling Pathways | NF-κB/STAT3 Pathway | Affects NF-κB/STAT3 pathway, potentially via TRPV1. | researchgate.netprotein-cell.netdntb.gov.ua |
| PI3K/Akt/forkhead box O Pathway | Regulates PI3K/Akt pathway, suppressing oxidative stress-induced apoptosis; PI3K/Akt is involved in regulating inflammatory responses. | scienceopen.comnih.govmdpi.com | |
| TNFα/NF-κB Pathway | Indirectly linked through interactions with NF-κB and PI3K/Akt pathways which are connected to TNF-α signaling. | mdpi.comnih.govmdpi.com |
Regulation of Inflammatory Cytokines (IL-6, TNF-α, IL-1β, IL-10)
Research indicates that this compound, specifically in the form of hydroxy-α-sanshool (HAS), can influence the levels of key inflammatory cytokines. Studies on dextran (B179266) sodium sulfate (B86663) (DSS)-induced ulcerative colitis in mice demonstrated that sanshools, including HAS, significantly decreased the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in serum. mdpi.comnih.gov Concurrently, an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed. mdpi.com These findings suggest that sanshools possess the ability to mitigate inflammation by modulating the balance between pro- and anti-inflammatory mediators. mdpi.comnih.gov This modulation of cytokines is considered a mechanism by which sanshools exert their anti-inflammatory effects. mdpi.com
Impact on Oxidative Stress in Inflammatory Conditions
This compound has been shown to impact oxidative stress, particularly in the context of inflammatory conditions. Studies have demonstrated that sanshools can effectively decrease the level of oxidative stress in colonic tissue and specific cell lines, such as HCT-116 cells. frontiersin.orgresearchgate.net This reduction in oxidative stress is often accompanied by decreased concentrations of malondialdehyde (MDA), a marker for cellular oxidative damage. frontiersin.orgresearchgate.net In models of DSS-induced colitis in mice, sanshools were found to decrease intestinal oxidative damage, further highlighting their protective role in inflammatory conditions associated with oxidative stress. mdpi.com Hydroxy-alpha-sanshool has also been shown to protect PC12 cells from oxidative stress induced by hydrogen peroxide stimulation, which in turn inhibits apoptosis. dovepress.com
Antioxidant Properties
This compound exhibits notable antioxidant properties, which contribute to its protective effects in various cellular and tissue models. frontiersin.orgresearchgate.netdntb.gov.uasciopen.comsciopen.com
Reduction of Oxidative Stress in Cellular and Tissue Models
Multiple studies have demonstrated the capacity of this compound to reduce oxidative stress in both cellular and tissue models. In HCT-116 cells and colonic tissue, sanshools effectively decreased oxidative stress levels. frontiersin.orgresearchgate.net This effect is often evidenced by a reduction in the production of reactive oxygen species (ROS) and a decrease in MDA content. frontiersin.orgresearchgate.netmednexus.orgnih.gov For instance, hydroxy-alpha-sanshool has been shown to inhibit oxidative stress by reducing MDA production and increasing the activity of antioxidative enzymes in various models, including H₂O₂-stimulated PC12 cells and the livers of hyperlipidemic rats. frontiersin.orgnih.govnih.govchemfaces.com In a model of Alzheimer's disease induced by Aβ in HT22 cells, HAS was found to suppress ROS and inhibit cell apoptosis by attenuating Aβ-induced oxidative stress. sciopen.com
Increase in Antioxidative Enzyme Activities (CAT, SOD, GSH-Px)
A key mechanism by which this compound exerts its antioxidant effects is by increasing the activity of crucial antioxidative enzymes. Studies consistently report that sanshools, including HAS, significantly increase the enzyme activities of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in various cell lines and tissues. frontiersin.orgresearchgate.netnih.govnih.govdoaj.orgnih.gov This enhancement of enzymatic activity helps the cells and tissues combat oxidative damage more effectively. frontiersin.orgdoaj.org For example, in H₂O₂-stimulated PC12 cells, HAS treatment led to increased activities of SOD, CAT, and GSH-Px. nih.govnih.gov Similarly, in DSS-induced colitis mice, sanshools enhanced the activities of antioxidant enzymes. nih.gov
Here is a table summarizing the effects of different sanshools on antioxidative enzyme activities in HCT-116 cells:
| Sanshool Type | CAT Activity (% Increase vs. H₂O₂ damaged group) | GSH-Px Activity (% Increase vs. H₂O₂ damaged group) | SOD Activity (Fold Change vs. H₂O₂ damaged group) |
| Hydroxy-α-sanshool (HAS) | 132.90 | ~111.05 (representative of all four) | Not specified as fold change for individual. frontiersin.org |
| Hydroxy-β-sanshool (HBS) | 117.68 | ~111.05 (representative of all four) | Not specified as fold change for individual. frontiersin.org |
| Hydroxy-γ-sanshool (HRS) | 147.03 ± 8.27 | ~111.05 (representative of all four) | Not specified as fold change for individual. frontiersin.org |
| γ-sanshool (RS) | 99.27 ± 7.36 | ~111.05 (representative of all four) | Not specified as fold change for individual. frontiersin.org |
Note: GSH-Px activity is described as exhibiting a significant enhancement effect across all four sanshools, increasing from 20.81 ± 1.62% to 111.05 ± 14.64% in HCT-116 cells compared to the H₂O₂ damaged group. Specific individual values for GSH-Px and SOD fold change for each sanshool were not explicitly provided in the snippet, only that all four significantly increased activities. frontiersin.org
Modulation of Nrf2/HO-1 Pathway
This compound modulates the Keap1/Nrf2/HO-1 signaling pathway, which is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). frontiersin.orgresearchgate.net Studies have shown that sanshools significantly increase the protein expression of Nrf2 and HO-1 while decreasing the expression of Keap1. frontiersin.orgresearchgate.netfrontiersin.org This activation of the Nrf2/HO-1 pathway is considered a significant mechanism underlying the antioxidant and neuroprotective effects of HAS. mednexus.orgnih.gov For example, HAS treatment in D-galactose/AlCl₃-induced Alzheimer's disease-like mice reversed the inhibitory expressions of mRNA and protein of HO-1 and Nrf2 in the hippocampus. nih.gov
Structure-Activity Relationships for Antioxidant Capacity
Research has begun to explore the relationship between the chemical structure of sanshools and their antioxidant capacities. Studies comparing different sanshool derivatives, such as hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), hydroxy-γ-sanshool (HRS), and γ-sanshool (RS), have provided insights into which structural features contribute most to antioxidant activity. frontiersin.orgresearchgate.netfrontiersin.org For instance, the presence of a hydroxyl group appears to contribute to stronger antioxidant capacities. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, the number of cis-double bonds has been attributed to greater oxygen radical absorbance capacities (ORAC) and free radical scavenging abilities (DPPH and ABTS assays). frontiersin.orgresearchgate.netfrontiersin.org Hydroxy-γ-sanshool (HRS) has often demonstrated superior antioxidant activity compared to other sanshools, which is attributed to its amide and hydroxyl groups, as well as potentially more cis-double bonds. frontiersin.orgresearchgate.netfrontiersin.org Binding energy studies with Nrf2 have also shown variations among different sanshools, suggesting that structural differences influence their interaction with key regulatory proteins in the antioxidant pathway. frontiersin.orgresearchgate.netfrontiersin.org
Neuroprotective Potential
Studies suggest that this compound, specifically the hydroxylated form (hydroxy-alpha-sanshool, HαSS), possesses neuroprotective effects. nih.govnih.govsciopen.comsmolecule.comf1000research.comnih.govf1000research.commdpi.com This potential is linked to its ability to combat oxidative stress and modulate key cellular pathways involved in neuronal survival and function. nih.govsciopen.comnih.govf1000research.com
Protection of Neuronal Cells from Oxidative Stress-Induced Apoptosis
Oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases, leading to neuronal damage and apoptosis. nih.govnih.gov Hydroxy-alpha-sanshool has demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cell models, such as H2O2-stimulated PC12 cells. nih.govf1000research.comnih.govglpbio.comresearchgate.net HαSS has been shown to improve cell viability and reduce markers of oxidative damage, including reactive oxygen species (ROS) and malondialdehyde (MDA) levels. nih.govnih.govnih.gov It also increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govnih.gov Furthermore, HαSS can reduce apoptosis by decreasing Bax expression and increasing Bcl-2 expression, as well as preventing mitochondrial membrane potential loss. nih.govnih.govnih.gov
Table 1: Effects of HαSS on Oxidative Stress and Apoptosis Markers in H2O2-Stimulated PC12 Cells
| Marker | Effect of HαSS Treatment | Relevant Findings | Source |
| Cell Viability | Increased | Improved cell viability in H2O2-stimulated PC12 cells. | nih.govnih.gov |
| Intracellular ROS Levels | Decreased | Reduced intracellular ROS production. | nih.govnih.govglpbio.com |
| MDA Content | Decreased | Decreased malondialdehyde contents. | nih.govnih.gov |
| SOD Activity | Increased | Increased enzyme activity of superoxide dismutase. | nih.govnih.gov |
| CAT Activity | Increased | Increased enzyme activity of catalase. | nih.govnih.gov |
| GSH-Px Activity | Increased | Increased enzyme activity of glutathione peroxidase. | nih.govnih.gov |
| Mitochondrial Membrane Potential (MMP) | Increased | Increased mitochondrial membrane potential. | nih.govnih.govglpbio.com |
| Bax Expression | Decreased | Downregulated expression of Bax. | nih.govnih.govnih.gov |
| Bcl-2 Expression | Increased | Upregulated expression of Bcl-2. | nih.govnih.govnih.gov |
| Cleaved Caspase-3 Expression | Downregulated | Downregulated expression of cleaved caspase-3. | nih.govnih.gov |
| Apoptosis Rate | Reduced | Significantly reduced apoptosis rate as shown by flow cytometry. | nih.govnih.govnih.gov |
Regulation of PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is implicated in neurodegenerative disorders. frontiersin.orgmdpi.com Research indicates that hydroxy-alpha-sanshool exerts its neuroprotective effects, in part, through the regulation of the PI3K/Akt pathway. nih.govnih.govf1000research.comglpbio.comfrontiersin.orgmdpi.com Studies using H2O2-stimulated PC12 cells have shown that HαSS can upregulate the expressions of p-PI3K, Akt, and p-Akt. nih.govnih.gov This activation of the PI3K/Akt pathway is linked to the suppression of oxidative stress-induced apoptosis. nih.govnih.gov
Improvement of Cognitive Function in Animal Models
Hydroxy-alpha-sanshool has shown potential in ameliorating cognitive impairments in animal models. sciopen.commdpi.comnih.govresearchgate.netbiocrick.comtandfonline.comresearchgate.netnih.gov In scopolamine-treated mice, a model for learning and memory deficits, HαSS has been reported to reverse cognitive impairments. biocrick.comresearchgate.netnih.gov This improvement was indicated by performance in behavioral tests such as the passive avoidance test and Morris water maze test. researchgate.netnih.gov HαSS treatment also prevented changes in hippocampal neuron morphology and apoptosis in these models. researchgate.netnih.gov The mechanisms may involve enhancing the activity of the cholinergic system and increasing the CREB/BDNF signaling pathway. researchgate.netnih.gov
Potential Application in Alzheimer's Disease Research
Given its neuroprotective properties, particularly against amyloid-beta (Aβ)-induced damage and oxidative stress, hydroxy-alpha-sanshool is being investigated for its potential in Alzheimer's disease (AD) research. nih.govsciopen.commdpi.comnih.govresearchgate.nettandfonline.comresearchgate.netdovepress.commednexus.org Aβ accumulation and oxidative stress are key factors in AD pathogenesis. nih.govsciopen.com HαSS has shown the ability to protect neuronal cells from Aβ-induced apoptotic injury by inhibiting tau hyperphosphorylation and activating antioxidative stress pathways. nih.gov Studies in AD mouse models have indicated that HαSS can attenuate learning and memory impairment and protect neuronal cells in the hippocampus. sciopen.comnih.govresearchgate.nettandfonline.com Research is also exploring novel delivery methods, such as intranasal liposomes, to improve the delivery of HαSS to the brain for AD treatment. nih.govresearchgate.nettandfonline.comresearchgate.net
Antitumor/Anticancer Research
Beyond its neuroprotective effects, this compound and other sanshools have demonstrated potential in antitumor and anticancer research. smolecule.comajol.infonih.govresearchgate.net
Inhibitory Effects on Cancer Cell Proliferation (e.g., HCT-116, DLD-1, HepG2, Caco-2)
Sanshool compounds have shown inhibitory effects on the proliferation of various cancer cell lines. nih.govresearchgate.net Studies have reported noticeable anticancer effects of sanshool extracts in human cancer cell lines such as DLD-1, HepG2, and Caco-2. nih.gov Specifically, hydroxy-gamma-sanshool (B1252549) (HRS), another sanshool compound, has been investigated for its effects on human colorectal cancer HCT-116 cells. nih.govresearchgate.netfoodandnutritionjournal.orgresearchgate.net HRS profoundly inhibited the growth of HCT-116 cells in a concentration-dependent manner. nih.govresearchgate.net It induced morphological distortion and arrested the cell cycle at the G1 phase. nih.govresearchgate.net HRS also caused programmed cell death (apoptosis) in a dose-dependent manner in HCT-116 cells. nih.govresearchgate.net The mechanisms involve the upregulation of p53 and Caspase 8. nih.govresearchgate.net While these studies often focus on sanshool extracts or other sanshool derivatives, they highlight the potential of this class of compounds, including this compound, for anticancer research.
Table 2: Inhibitory Effects of Hydroxy-gamma-sanshool (HRS) on HCT-116 Cell Proliferation and Apoptosis
| Parameter | Effect of HRS Treatment (Various Concentrations) | Key Findings | Source |
| Cell Growth | Inhibited (concentration-dependent) | Profoundly inhibited growth of HCT-116 cells. | nih.govresearchgate.net |
| Morphological Changes | Induced distortion | Induced morphological distortion in HCT-116 cells. | nih.govresearchgate.net |
| Cell Cycle Arrest | G1 phase arrest | Arrested the cell cycle at the G1 phase. | nih.govresearchgate.net |
| Apoptosis | Increased (dose-dependent) | Caused programmed cell death (apoptosis) in a dose-dependent manner. Percentage of apoptotic cells increased. | nih.govresearchgate.net |
| p53 Expression | Increased | Significantly increased protein and mRNA levels of p53. | nih.govresearchgate.net |
| Caspase 8 Expression | Increased | Significantly increased protein and mRNA levels of Caspase 8. | nih.govresearchgate.net |
Induction of Apoptosis and Cell Cycle Arrest
Studies have indicated that this compound, specifically hydroxy-γ-sanshool, can induce apoptosis and cell cycle arrest in cancer cells. Research on human colorectal cancer cells (HCT-116) treated with hydroxy-γ-sanshool demonstrated a dose-dependent increase in programmed cell death and cell cycle arrest at the G1 phase researchgate.netfrontiersin.orgnih.gov. At concentrations ranging from 50 to 130 μM, hydroxy-γ-sanshool significantly increased the percentage of apoptotic cells researchgate.netfrontiersin.orgnih.gov.
Table 1: Effect of Hydroxy-γ-sanshool on Apoptosis in HCT-116 Cells researchgate.netfrontiersin.orgnih.gov
| Concentration (μM) | Apoptotic Cells (%) |
| 0 | 6.2 |
| 50 | 11.9 |
| 90 | 19.8 |
| 130 | 30.7 |
Furthermore, treatment with hydroxy-γ-sanshool led to a notable increase in the percentage of cells in the G1 phase of the cell cycle researchgate.netfrontiersin.orgnih.gov.
Table 2: Effect of Hydroxy-γ-sanshool on Cell Cycle Arrest in HCT-116 Cells researchgate.netfrontiersin.orgnih.gov
| Concentration (μM) | Cells in G1 Phase (%) |
| Control | 50.31 ± 4.13 |
| 130 | 72.16 ± 8.14 |
These findings suggest a potential role for this compound compounds in inhibiting cancer cell proliferation by triggering controlled cell death and halting the cell division cycle.
Involvement of p53 and Caspase 8 Pathways
The induction of apoptosis and cell cycle arrest by hydroxy-γ-sanshool in colorectal cancer cells has been linked to the activation of specific molecular pathways, notably those involving p53 and Caspase 8 researchgate.netfrontiersin.orgnih.gov. Studies have shown that hydroxy-γ-sanshool treatment significantly increased the protein and mRNA levels of both p53 and Caspase 8 in HCT-116 cells researchgate.netfrontiersin.orgnih.gov. Inhibition of either p53 or Caspase 8 significantly mitigated the hydroxy-γ-sanshool-induced cell cycle arrest and apoptosis, indicating their crucial involvement in these processes researchgate.netfrontiersin.orgnih.gov. This suggests that this compound may exert its pro-apoptotic effects through both the death receptor pathway (mediated by Caspase 8) and pathways involving the tumor suppressor protein p53 researchgate.netfrontiersin.org.
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, CDK4, PCNA, P21)
This compound has been shown to modulate the expression of key proteins that regulate the cell cycle. In HCT-116 cells, hydroxy-γ-sanshool treatment significantly decreased the mRNA and protein levels of Cyclin D1, CDK4, and PCNA researchgate.netfrontiersin.orgnih.gov. Conversely, it increased the levels of the cell cycle inhibitor p21 researchgate.netfrontiersin.orgnih.gov. Cyclin D1 and CDK4 are crucial for the progression of the cell cycle from G1 to S phase, while PCNA is involved in DNA replication biorxiv.orgbiorxiv.orgnih.gov. The upregulation of p21, a known inhibitor of cyclin-dependent kinases like CDK4, can lead to cell cycle arrest in the G1 phase biorxiv.orgbiorxiv.orgnih.gov. The observed modulation of these proteins by hydroxy-γ-sanshool provides a molecular basis for its ability to induce G1 phase arrest researchgate.netfrontiersin.orgnih.gov.
Immune System Modulation in Tumor Growth
Research suggests that components of Zanthoxylum bungeanum, from which this compound is isolated, may influence tumor growth through immune system modulation frontiersin.org. While direct studies focusing solely on this compound's specific role in immune modulation related to tumor growth are less detailed in the provided search results, the broader context of natural compounds from Zanthoxylum affecting the immune system in the tumor microenvironment is an area of ongoing investigation frontiersin.orgstroma.careascendobiotech.comnih.gov. Immune cells within the tumor microenvironment can either promote or inhibit tumor progression stroma.carenih.gov. Modulation of immune checkpoints and the balance of different immune cell populations are critical in influencing anti-tumor immunity ascendobiotech.comnih.gov. Further research is needed to specifically delineate how this compound interacts with the immune system to impact tumor growth.
Antidiabetic and Anti-obesity Effects
Hydroxy-alpha-sanshool (HAS) has demonstrated potential antidiabetic and anti-obesity effects researchgate.netnih.govfrontiersin.orgnih.gov. Studies have investigated its impact on glucose metabolism and body weight in animal models researchgate.netnih.govfrontiersin.orgnih.gov.
Hypoglycemic Effects in Animal Models
Hydroxy-alpha-sanshool has shown significant hypoglycemic effects in animal models of type 2 diabetes mellitus (T2DM) researchgate.netnih.govfrontiersin.orgfrontiersin.org. In high-fat-fed and streptozotocin-treated mice, HAS treatment significantly reduced fasting blood glucose levels researchgate.netnih.govfrontiersin.org. For instance, administration of HAS at doses of 1.25, 2.5, and 5 mg/kg for four weeks resulted in decreased fasting blood glucose in T2DM mice researchgate.netnih.govfrontiersin.org.
Table 3: Effect of Hydroxy-alpha-sanshool on Fasting Blood Glucose in T2DM Mice researchgate.netnih.govfrontiersin.org
| Treatment Group | Fasting Blood Glucose (mmol/L) |
| HFD + STZ | Decreased compared to control |
| HFD + STZ + HAS-L (1.25 mg/kg) | Lower than HFD + STZ |
| HFD + STZ + HAS-M (2.5 mg/kg) | Lower than HFD + STZ |
| HFD + STZ + HAS-H (5 mg/kg) | Significantly lower than HFD + STZ |
| Metformin (150 mg/kg) | Significantly lower than HFD + STZ |
These findings suggest that HAS may be beneficial in managing hyperglycemia associated with T2DM.
Increased Glycogen (B147801) Synthesis
A mechanism contributing to the hypoglycemic effects of hydroxy-alpha-sanshool is its ability to increase glycogen synthesis researchgate.netnih.govnih.gov. Studies using glucosamine-induced insulin-resistant HepG2 cells demonstrated that HAS significantly increased glucose uptake and glycogen synthesis researchgate.netnih.govnih.gov. This effect was also observed in the livers of high-fat-fed and streptozotocin-treated mice, where HAS treatment increased liver glycogen content researchgate.netnih.gov. The increase in glycogen synthesis by HAS is suggested to occur through the activation of the PI3K/Akt signaling pathway, which in turn regulates GSK-3β and glycogen synthase (GS) researchgate.netnih.govnih.gov. Specifically, HAS treatment increased GSK-3β phosphorylation and suppressed the phosphorylation of GS, leading to increased glycogen synthesis in liver cells researchgate.netnih.govnih.gov. This mechanism highlights the potential of HAS to improve glucose storage and utilization.
Regulation of PI3K/Akt/GSK-3β/GS Signaling
Research, primarily involving hydroxy-alpha-sanshool (HAS), a related compound, suggests an involvement in the regulation of the PI3K/Akt/GSK-3β/GS signaling pathway. Studies investigating the antidiabetic effects of HAS from Zanthoxylum bungeanum have indicated that its mechanism of action might be attributed to increasing hepatic glycogen synthesis through the activation of the PI3K/Akt/GSK-3β/GS signaling pathway. nih.govfrontiersin.org In vitro experiments have shown that HAS can increase glucose uptake and glycogen synthesis in HepG2 cells. frontiersin.org This effect is associated with the activation of the PI3K/Akt pathway, leading to increased GSK-3β phosphorylation, suppressed phosphorylation of glycogen synthase (GS), and ultimately increased glycogen synthesis in liver cells. frontiersin.org The effects of HAS on this pathway were shown to be blocked by the PI3K inhibitor LY294002, further supporting the involvement of the PI3K/Akt/GSK-3β pathway. frontiersin.org These findings suggest that HAS may reduce hepatic insulin (B600854) resistance and increase hepatic glycogen synthesis by modulating this signaling cascade. frontiersin.org
Improvement of Lipid Metabolism
Studies, predominantly focusing on hydroxy-alpha-sanshool (HAS), have explored its potential in improving lipid metabolism. Animal studies using rats and mice fed a high-fat diet have reported that HAS can improve lipid metabolism and attenuate liver oxidative stress. mdpi.comresearchgate.net Research in insulin-resistant mice induced by a high-fat and high-sugar diet demonstrated that HAS intervention affected serum lipid parameters. mdpi.com Compared to a model group, HAS treatment decreased serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), and significantly reduced triglycerides (TG). mdpi.com Conversely, high-density lipoprotein cholesterol (HDL-C) levels were significantly increased after HAS administration. mdpi.com These findings suggest that HAS may have beneficial effects on lipid profiles in conditions of metabolic imbalance.
Anthelmintic Properties
This compound has demonstrated anthelmintic properties. Research on Zanthoxylum liebmannianum identified this compound as the only active compound responsible for the toxicity against Ascaris suum. researchgate.netnih.gov A study involving the chloroformic extract of the stem bark of Z. liebmannianum showed toxicity to Ascaris suum. nih.gov Fractionation of this extract, guided by the Ascaris suum lethality test, led to the isolation of this compound as the compound responsible for this activity. nih.gov The LC50 value for this compound against Ascaris suum was determined to be 83.4 x 10-5 M. researchgate.netnih.gov
| Target Organism | Activity Type | LC50 Value (M) |
|---|---|---|
| Ascaris suum | Toxicity | 83.4 x 10-5 |
Potential in Managing Seizures
This compound has been observed to induce seizures, and research has explored potential mechanisms and ways to manage this effect. Intraperitoneal administration of this compound has been reported to induce potent and immediate tonic-clonic seizures in mice. researchgate.netresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com The convulsive effect was noted only with intraperitoneal administration, while the oral route did not show this effect. researchgate.netresearchgate.netthieme-connect.comthieme-connect.com this compound demonstrated a potent seizure effect with an ED50 of 3.06 mg/kg and an extremely short latency of 2 seconds in mice. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com
| Effect Observed | Administration Route | Species | ED50 (mg/kg) | Latency to First Seizure |
|---|---|---|---|---|
| Tonic-clonic seizures | Intraperitoneal | Mice | 3.06 | 2 seconds |
| Seizures | Oral | Mice | No effect observed | Not applicable |
Involvement of TRPV1 and Potassium Channels
Studies suggest the involvement of TRPV1 receptors and potassium channels in the mechanism of action underlying this compound-induced seizures. researchgate.netresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com The reduction of this compound-induced seizures by capsazepine, a TRPV1 antagonist, suggests that this compound may induce seizures, at least in part, by stimulating TRPV1 channels. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com Additionally, the reduction of these seizures by diazoxide (B193173), which activates ATP-sensitive potassium channels (KATP), suggests the involvement of potassium channels. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com It is possible that the convulsions induced by this compound result from a decrease in potassium efflux from nervous tissue. researchgate.net While TRPV1 channels are considered partially responsible for epileptic seizures, further experimental data is required to fully assess the extent of their involvement in this compound's effects. thieme-connect.com
Reduction of Seizures by Capsazepine and Diazoxide
The seizures induced by this compound have been shown to be reduced by the administration of capsazepine and diazoxide in mice. researchgate.netresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com The seizure incidence and mortality induced by this compound were significantly reduced by the TRPV1 antagonist capsazepine. thieme-connect.comthieme-connect.comthieme-connect.com Diazoxide also reduced the this compound induced seizures at specific doses. thieme-connect.comthieme-connect.comthieme-connect.com
Pharmacokinetics and Stability of Alpha Sanshool
Absorption, Distribution, and Metabolism
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body, providing crucial data for assessing efficacy, safety, and toxicity. nih.gov
Plasma Levels and Bioavailability
Following oral administration in rats, hydroxy-α-sanshool (HAS), a related sanshool, is rapidly absorbed. nih.govnih.gov Studies involving the administration of Daikenchuto, a traditional Japanese medicine containing hydroxy-alpha-sanshool (B1504358), have shown that this compound achieves notably high plasma levels compared to other measured components. researchgate.net The absolute bioavailability of HAS has been reported as high after subcutaneous administration in rats. nih.gov
In one study, after oral administration of HAS (10 mg/kg) in rats, the mean maximum blood concentration (Cmax) was 1253 ± 1075 ng/mL, and the area under the plasma concentration-time curve extrapolated to the last time point (AUC last) was 2714 ± 1637 h × ng/mL. nih.gov Another study using intragastric administration of HAS in rats reported a rapid increase in plasma concentration, exceeding 300 ng/mL within 0.167 hours, which then decreased to below 30 ng/mL after 4 hours. mdpi.com The half-lives (t1/2α and t1/2β) were reported as 0.67 ± 0.33 h and 1.53 ± 0.36 h, respectively, indicating rapid absorption and elimination within 4 hours. mdpi.com
Data on plasma levels and bioavailability of hydroxy-alpha-sanshool in rats:
| Parameter | Value (Mean ± SD or Range) | Administration Route | Species | Source |
| Cmax | 1253 ± 1075 ng/mL | Oral | Rat | nih.gov |
| AUC last | 2714 ± 1637 h × ng/mL | Oral | Rat | nih.gov |
| Cmax | >300 ng/mL (at 0.167 h) | Intragastric | Rat | mdpi.com |
| Concentration | <30 ng/mL (at 4 h) | Intragastric | Rat | mdpi.com |
| t1/2α | 0.67 ± 0.33 h | Intragastric | Rat | mdpi.com |
| t1/2β | 1.53 ± 0.36 h | Intragastric | Rat | mdpi.com |
| Bioavailability | High | Subcutaneous | Rat | nih.gov |
Metabolic Stability in Liver Microsomes and Hepatocytes Across Species
Metabolic stability assays using liver microsomes and hepatocytes are crucial for predicting a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com Studies on the metabolic stability of hydroxy-α-sanshool (HAS) in liver microsomes from different species have been conducted. HAS demonstrated stability in human liver microsomes, with a half-life (T1/2) of 42.92 minutes and an intrinsic clearance (CLint) of 40.50 mL/min/kg. nih.gov It was found to be even more stable in rat liver microsomes, showing a T1/2 of 51.38 minutes and a CLint of 48.34 mL/min/kg. nih.gov In contrast, HAS exhibited higher clearance in dog and mouse liver microsomes, reaching 130.99 and 165.07 mL/min/kg, respectively, suggesting lower metabolic stability in these species. nih.gov
Metabolic stability in hepatocytes across different species has also been researched. nih.gov Based on T1/2 values, HAS was found to be relatively stable in human and dog hepatocytes, with T1/2 values of 69.59 minutes and 63.74 minutes, and CLint values of 50.67 and 149.60 mL/min/kg, respectively. nih.gov After a 120-minute incubation, the residual amounts of HAS in human, monkey, dog, rat, and mouse hepatocytes were 31.24%, 18.35%, 28.30%, 0.84%, and 0.51%, respectively. nih.gov These results indicate that metabolic stability varies across species, with higher clearance observed in rat and mouse hepatocytes compared to human, monkey, and dog hepatocytes. nih.gov
Metabolic Stability of Hydroxy-α-Sanshool in Liver Microsomes and Hepatocytes:
| System | Species | Half-life (T1/2) | Intrinsic Clearance (CLint) | Residual Amount (120 min incubation in hepatocytes) | Source |
| Liver Microsomes | Human | 42.92 min | 40.50 mL/min/kg | - | nih.gov |
| Liver Microsomes | Rat | 51.38 min | 48.34 mL/min/kg | - | nih.gov |
| Liver Microsomes | Dog | - | 130.99 mL/min/kg | - | nih.gov |
| Liver Microsomes | Mouse | - | 165.07 mL/min/kg | - | nih.gov |
| Hepatocytes | Human | 69.59 min | 50.67 mL/min/kg | 31.24% | nih.gov |
| Hepatocytes | Dog | 63.74 min | 149.60 mL/min/kg | 28.30% | nih.gov |
| Hepatocytes | Monkey | - | - | 18.35% | nih.gov |
| Hepatocytes | Rat | - | - | 0.84% | nih.gov |
| Hepatocytes | Mouse | - | - | 0.51% | nih.gov |
Formation of Glucuronic Acid Conjugates
Following oral administration, hydroxy-α-sanshool is distributed throughout the body as glucuronide conjugates. mdpi.com The formation of glucuronic acid conjugates is a common metabolic pathway for many compounds, facilitating their excretion. capes.gov.br Studies on related sanshools, such as hydroxy-β-sanshool and hydroxy-γ-sanshool, also indicate the formation of glucuronic acid conjugates. frontiersin.org
Challenges of Structural Instability
Alpha-sanshool and related sanshools possess conjugated polyene structures that contribute to their sensory properties but also render them inherently unstable. frontiersin.orgresearchgate.net This instability poses significant challenges for their isolation, storage, and incorporation into various products. frontiersin.orgadvancedsciencenews.com
Susceptibility to Isomerization, Oxidation, Polymerization, and Photo-Degradation
The conjugated (6Z,8E,10E)-triene structure of sanshools is particularly susceptible to degradation through various pathways, including isomerization, oxidation, polymerization, and photo-degradation. frontiersin.orgresearchgate.net These reactions can lead to a loss of the compound's biological activity and desirable sensory characteristics. nih.gov The presence of long-chain unsaturated fatty acids in the structure makes sanshools prone to oxidative deterioration. nih.govresearchgate.net Photo-degradation, specifically, can occur when sanshool is exposed to UV irradiation, leading to its degradation. nih.gov The different combinations of cis/trans double bonds in sanshool conformers influence their photochemical stability. x-mol.netresearchgate.net An acidic environment has also been shown to significantly impact the stability of sanshools, leading to degradation, isomerization, and addition reactions. nih.govresearchgate.net
Stabilization Strategies
Given the inherent instability of this compound, strategies to enhance its stability are crucial for its practical application. The addition of antioxidants has been found to be beneficial in preventing the oxidation and degradation of sanshools due to the presence of unsaturated fatty acids in their structure. nih.govresearchgate.netmdpi.com Alpha-tocopherol (B171835) (α-Toc), gallic acid derivatives, and quercetin (B1663063) are examples of antioxidants that have demonstrated excellent sanshool-stabilizing activity. nih.govresearchgate.netmdpi.com Alpha-tocopherol is considered particularly useful due to its relatively high abundance in sansho pericarps. researchgate.net
Maintaining the close proximity of sanshool and stabilizers, such as α-Toc, is important for effective stabilization, especially in formulations like oil-in-water emulsions. researchgate.net Emulsion technology can be employed to stabilize sanshools, facilitating their use in various processed products. researchgate.netmdpi.com
Furthermore, novel delivery systems are being explored to improve the stability and bioavailability of hydroxy-α-sanshool. Nanocomposite delivery systems, such as those based on chitosan (B1678972) and sodium alginate, prepared using layer-by-layer coating techniques, have shown promise in enhancing oral bioavailability and prolonging the half-life of HAS. researchgate.netmdpi.comresearchgate.net Liposome-embedded HAS has also demonstrated improved stability and potential for targeted delivery. researchgate.netnih.gov
Role of Antioxidants (e.g., Alpha-Tocopherol, Phenolic Compounds, Carotenoids)
The stability of this compound is significantly influenced by the presence of antioxidants. Due to the polyunsaturated nature of its structure, this compound is prone to oxidative deterioration. mdpi.comnih.gov Antioxidants can play a crucial role in preventing this degradation. Studies have evaluated the effectiveness of various antioxidants, including alpha-tocopherol, phenolic compounds, and carotenoids, in stabilizing this compound.
Alpha-tocopherol (α-Toc), a fat-soluble antioxidant vitamin, has demonstrated excellent this compound-stabilizing activity, even at low concentrations. mdpi.comnih.gov Its effectiveness may be related to the similarity of its chemical structure to that of sanshools and its high content in sansho pericarps. mdpi.com
Phenolic compounds, another class of antioxidants, have also shown sanshool-stabilizing activity. Research indicates that the stabilizing effect of phenolic acids can increase with the number of hydroxy groups present in the molecule. mdpi.comnih.gov For instance, gallic acid and its derivatives have exhibited excellent sanshool-stabilizing activity. mdpi.comnih.gov Quercetin has been found to be a superior this compound stabilizer compared to hesperetin (B1673127) and naringenin. mdpi.comnih.gov However, achieving an effective stabilizing concentration often requires higher amounts of phenolic compounds compared to alpha-tocopherol. mdpi.comnih.gov These antioxidants are believed to contribute to preventing the decomposition of sanshools in their natural sources, such as the pericarp of sansho. mdpi.comnih.gov
While the search results confirm the role of alpha-tocopherol and phenolic compounds in stabilizing this compound, specific detailed research findings or data tables directly quantifying the stabilizing effect of various carotenoids on this compound were not prominently found within the provided snippets. However, carotenoids are generally known for their antioxidant properties. nih.govtandfonline.com
Liposomal Encapsulation for Enhanced Stability and Delivery
The structural instability of this compound has limited its application in various fields. tandfonline.comnih.govnih.govresearchgate.netdovepress.com Encapsulation in liposomes has emerged as a promising strategy to improve its stability and facilitate its delivery. tandfonline.comnih.govnih.govresearchgate.netdovepress.com Liposomes are nanoscale vesicles that can encapsulate hydrophobic compounds like this compound within their lipid bilayer, thereby protecting them from degradation factors such as air, UV light, and other stimuli. dovepress.com
Studies have demonstrated that encapsulating hydroxy-alpha-sanshool (HαS) in liposomes significantly enhances its stability. For example, HαS encapsulated in liposomes composed of soybean lecithin (B1663433) and cholesterol showed improved stability. tandfonline.comnih.govnih.govresearchgate.net In one study, HAS-loaded liposomes (HAS-LP) remained stable at 25 °C for 1 week and at 4 °C for 8 weeks. tandfonline.comnih.govnih.govresearchgate.net In contrast, the content of free HαS decreased significantly under the same storage conditions. nih.gov
Liposomal encapsulation also offers advantages for this compound delivery. HAS-LP exhibited slow drug release in in vitro studies. tandfonline.comnih.govnih.govresearchgate.net Furthermore, studies in mice have shown that nasally administered HAS-LP was highly enriched in plasma and brain tissue, suggesting an improved ability to reach target sites and facilitate transport, including across the blood-brain barrier. nih.govnih.govdovepress.com The area under the plasma concentration-time curve (AUC) of HAS-LPs was notably increased compared to free HAS, indicating enhanced systemic exposure. nih.gov
The optimization of liposomal formulations involves considering factors such as the mass ratio of the compound to lipid materials, the ratio of cholesterol to soybean lecithin, and the volume of water used in the preparation process. tandfonline.comnih.gov Studies have identified optimal ratios to achieve high encapsulation efficiency and drug loading capacity. tandfonline.comnih.gov For instance, a mass ratio of HAS:cholesterol:soybean lecithin of 1:4:16 with a specific volume of ultrapure water resulted in high encapsulation efficiency and drug loading. tandfonline.comnih.govnih.govresearchgate.net
Research Methodologies and Analytical Approaches
In Vitro Studies
In vitro studies provide controlled environments to examine the direct interactions of alpha-sanshool with biological components, offering insights into its cellular targets and effects.
Cell Culture Models
Various cell culture models are utilized to investigate the effects of this compound, allowing for focused study on specific cell types and their responses. These models include neuronal cells like PC12 cells and dorsal root ganglion (DRG) neurons, as well as other cell lines such as human embryonic kidney (HEK) cells and HCT-116 cells.
PC12 cells, a commonly used cell line in neurobiological research, have been employed to study the neuroprotective potentials of hydroxy-alpha-sanshool (B1504358) (HAS) against oxidative stress induced by hydrogen peroxide (H₂O₂). researchgate.netnih.govscienceopen.comnih.gov Studies using PC12 cells have shown that HAS can protect these cells from H₂O₂-induced injury. researchgate.netnih.govscienceopen.comnih.gov
DRG neurons, which are primary sensory neurons, are used to investigate the effects of this compound on nerve fibers and the sensations they mediate. Research has shown that this compound can excite a subset of DRG neurons. nih.gov Specifically, it has been observed to activate both small-diameter unmyelinated cells and large-diameter myelinated neurons. nih.govescholarship.org
HEK cells, often used for expressing and studying specific ion channels or receptors, have been instrumental in identifying molecular targets of this compound. Studies involving HEK cells transfected with various transient receptor potential (TRP) channels have demonstrated that this compound can activate TRPV1 and TRPA1 channels. researchgate.netnih.gov Additionally, HEK293 cells expressing KCNK18 have been used to show that sanshool can inhibit this channel. nih.gov
HCT-116 cells, a human colorectal carcinoma cell line, have been used to evaluate the antioxidant activities of sanshools, including hydroxy-alpha-sanshool. These studies have shown that sanshools can decrease oxidative stress levels in HCT-116 cells. frontiersin.org
Calcium Imaging
Calcium imaging is a technique used to measure changes in intracellular calcium ion concentration ([Ca²⁺]ᵢ), which can serve as an indicator of cellular activity and signaling. This method has been applied to study the effects of this compound on various cell types, particularly sensory neurons.
In cultured DRG neurons, this compound has been shown to increase intracellular Ca²⁺ levels. medchemexpress.com This influx of calcium is indicative of neuronal excitation. Studies using calcium imaging in primary cultured sensory neurons have demonstrated that hydroxy-alpha-sanshool induces Ca²⁺ influx in a manner that is dependent on capsazepine (B1668289), a TRPV1 antagonist. researchgate.netnih.gov Furthermore, this Ca²⁺ influx was significantly reduced in DRG neurons from TRPV1-deficient mice, suggesting a role for TRPV1 in this compound-induced calcium responses. researchgate.netnih.gov
Calcium imaging has also been used to identify sanshool-sensitive cells in sensory neuron cultures. scispace.comnih.gov By measuring the fluorescence ratio in neurons loaded with calcium indicators, researchers can observe the calcium responses triggered by the application of sanshool. nih.gov
Electrophysiological Recordings
Electrophysiological recordings, such as patch clamp, are used to measure the electrical activity of cells, including changes in membrane potential and ion currents. These techniques provide direct evidence of how this compound affects the electrical properties of excitable cells, particularly neurons.
Studies using electrophysiological recordings have shown that hydroxy-alpha-sanshool can depolarize sensory neurons and evoke inward currents. researchgate.netnih.gov Whole-cell voltage-clamp recordings in trigeminal neurons have revealed that this compound leads to a dose-dependent inhibition of an outwardly rectifying background leak current. nih.govescholarship.org The half-maximal inhibitory concentration (IC₅₀) for this inhibition was determined to be 69.5 ± 5.3 μM. nih.govescholarship.org
In HEK cells transfected with specific TRP channels, this compound has been shown to evoke robust inward currents in cells expressing TRPV1 or TRPA1. researchgate.netnih.gov This indicates that this compound can directly activate these channels, leading to ion flow across the cell membrane. Electrophysiological characterization has also demonstrated that this compound inhibits pH- and anesthetic-sensitive two-pore potassium channels (KCNK3, KCNK9, and KCNK18). nih.govescholarship.org Analysis of inside-out patches from HEK293 cells expressing KCNK18 confirmed that sanshool can inhibit this channel in a membrane-delimited manner. nih.gov
Electrophysiological recordings have also been used to observe action potentials in sensory neurons in response to this compound. researchgate.net Hydroxy-alpha-sanshool has been found to induce concomitant firing of action potentials in sensory neurons. researchgate.netnih.gov
Enzyme Activity Assays
Enzyme activity assays are used to measure the rate at which specific enzymes catalyze biochemical reactions. In the context of this compound research, these assays are particularly relevant for evaluating its antioxidant properties by assessing the activity of enzymes involved in the cellular defense against oxidative stress, such as Catalase (CAT), Superoxide (B77818) Dismutase (SOD), and Glutathione (B108866) Peroxidase (GSH-Px).
Studies on the antioxidant activities of sanshools, including hydroxy-alpha-sanshool, in HCT-116 cells have measured the activities of SOD, CAT, and GSH-Px. frontiersin.org Treatment with sanshools significantly increased the activities of these enzymes in HCT-116 cells that were subjected to oxidative stress induced by H₂O₂. frontiersin.org
Similarly, in H₂O₂-stimulated PC12 cells, determination of SOD, CAT, and GSH-Px activities suggested that hydroxy-alpha-sanshool could increase the enzyme activities of SOD, CAT, and GSH-Px. researchgate.netnih.govscienceopen.comnih.gov
The enhancement abilities of different sanshools on CAT activity in HCT-116 cells were measured, showing that hydroxy-alpha-sanshool (HAS) increased CAT activity by 132.90% compared to the H₂O₂ damaged group. frontiersin.org All four tested sanshools, including HAS, exhibited a significant enhancement effect on GSH-Px activity in HCT-116 cells, increasing it from 20.81 ± 1.62% to 111.05 ± 14.64% in H₂O₂-damaged cells. frontiersin.org
Here is a table summarizing representative data on the effect of sanshools on antioxidant enzyme activities in HCT-116 cells:
| Sanshool Type | CAT Activity Enhancement (%) (vs. H₂O₂ damaged group) | GSH-Px Activity Increase (%) (from H₂O₂ damaged group) |
| Hydroxy-alpha-sanshool (HAS) | 132.90 | ~90.24 (111.05 - 20.81) |
| Hydroxy-beta-sanshool (HBS) | 117.68 | - |
| Hydroxy-gamma-sanshool (B1252549) (HRS) | 147.03 ± 8.27 | - |
| Rubra-sanshool (RS) | 99.27 ± 7.36 | - |
Note: The exact increase for GSH-Px for individual sanshools was not provided in the source, only the range for all four.
Oxidative Stress Markers
Oxidative stress markers are biochemical indicators used to assess the level of oxidative damage within cells or tissues. Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) are common markers used in studies involving this compound to evaluate its antioxidant effects.
MDA is a product of lipid peroxidation and its increased concentration is considered a biomarker of oxidative stress and cellular damage. nih.govfrontiersin.org Studies have shown that treatment with sanshools can reduce the production of MDA in cells subjected to oxidative stress. frontiersin.org In HCT-116 cells treated with H₂O₂, sanshools mitigated MDA production. frontiersin.org Similarly, hydroxy-alpha-sanshool has been shown to decrease MDA contents in H₂O₂-stimulated PC12 cells. researchgate.netnih.govscienceopen.comnih.gov In a neuroprotection study using differentiated PC12 cells, 10 μmol/L HαSS significantly reduced the levels of MDA induced by β-amyloid. nih.gov
ROS, such as hydrogen peroxide, superoxide anions, and hydroxyl radicals, are highly reactive molecules that can cause significant damage to cellular components. Excessive ROS accumulation is a primary cause of oxidative stress. researchgate.netscienceopen.com Intracellular ROS levels are often determined using fluorescent probes and techniques like flow cytometry or fluorescence microscopy. researchgate.netnih.govscienceopen.comnih.govnih.gov Studies have shown that sanshools can scavenge ROS and reduce intracellular ROS generation. frontiersin.org In H₂O₂-stimulated PC12 cells, hydroxy-alpha-sanshool pretreatment could decrease the excessive ROS accumulation. researchgate.netnih.govscienceopen.comnih.gov In HDFs exposed to UVB irradiation, which increased ROS levels, sanshool treatment reversed this effect, suggesting it inhibited ROS production. nih.gov Similarly, in differentiated PC12 cells, HαSS decreased the intracellular ROS level induced by β-amyloid. nih.gov
Here is a table summarizing representative findings on oxidative stress markers:
| Cell Model | Inducing Agent | Marker | Effect of this compound | Source Index |
| HCT-116 cells | H₂O₂ | MDA | Mitigated production | frontiersin.org |
| PC12 cells | H₂O₂ | MDA | Decreased contents | researchgate.netnih.govscienceopen.comnih.gov |
| Differentiated PC12 cells | β-amyloid | MDA | Significantly reduced levels | nih.gov |
| PC12 cells | H₂O₂ | ROS | Reduced intracellular accumulation | researchgate.netnih.govscienceopen.comnih.gov |
| HDFs | UVB | ROS | Inhibited production (reversed increase) | nih.gov |
| Differentiated PC12 cells | β-amyloid | ROS | Decreased intracellular level | nih.gov |
In Vivo Studies
In vivo studies are crucial for evaluating the biological activities and fate of this compound within a living system. These studies often employ animal models to investigate its effects on various physiological processes and behaviors.
Animal Models (e.g., Mice, Rats)
Mice and rats are commonly utilized animal models in this compound research due to their physiological similarities to humans and the availability of established research protocols. Studies have employed these models to explore diverse effects, including those on intestinal metabolism, cognitive function, and inflammatory responses.
For instance, insulin-resistant mice have been used to investigate the effects of hydroxy-alpha-sanshool (HAS), a predominant sanshool compound, on intestinal metabolism. In such studies, insulin (B600854) resistance was induced through a combination of streptozotocin (B1681764) (STZ) and a high-fat, high-sugar diet. mdpi.com The effects of HAS intervention were then evaluated by examining various parameters in these mice. mdpi.com
Rat models have also been instrumental in studying the effects of sanshool derivatives on sensory neurons and nocifensive behavior. nih.gov These studies involve administering sanshool compounds to rats and observing their behavioral responses, providing insights into the mechanisms underlying the tingling and numbing sensations. nih.gov
Furthermore, mouse models of Alzheimer's disease (AD) have been employed to assess the potential of HAS in ameliorating learning and memory disorders. tandfonline.com These studies involve inducing AD-like symptoms in mice and then treating them with HAS formulations, followed by behavioral and pathological assessments. tandfonline.com
Animal models are also used to study the anti-inflammatory effects of sanshools, including HAS, in conditions like ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS). nih.gov These studies evaluate the impact of sanshool administration on colitis symptoms, colonic injury, and immune organ weight in mice. nih.gov
Behavioral Assays (e.g., Licking Behavior, Nocifensive Responses, Cognitive Tests)
Behavioral assays are essential tools in in vivo studies to assess the effects of this compound on animal behavior, particularly in relation to its sensory and potential neurological effects.
Nocifensive responses, such as paw licking, shaking-flinching, and guarding, are commonly measured in rats following administration of sanshool compounds to evaluate their irritant or pain-inducing potential. nih.gov These assays help to characterize the aversive sensations elicited by sanshools. nih.gov
Licking behavior has been specifically noted in studies involving the injection of hydroxy-alpha-sanshool into the hind paw of mice, serving as an indicator of sensory neuron activation. nih.gov
Cognitive tests are employed in studies using AD mouse models to evaluate the impact of HAS on learning and memory function. tandfonline.com These tests help determine if HAS can ameliorate cognitive deficits observed in these models. tandfonline.com
Pharmacokinetic Profiling (e.g., T1/2, CLint, Bioavailability)
Pharmacokinetic profiling is crucial for understanding how this compound is absorbed, distributed, metabolized, and eliminated within a living organism. Parameters such as half-life (T1/2), intrinsic clearance (CLint), and bioavailability are determined through these studies.
Studies in rats have investigated the in vivo pharmacokinetic profile of hydroxy-alpha-sanshool after oral administration. nih.gov, nih.gov These studies aim to understand the absorption rate and subsequent elimination of HAS. nih.gov, nih.gov
In vitro metabolic stability studies in liver microsomes and hepatocytes from different species, including humans, monkeys, dogs, rats, and mice, provide valuable data on the metabolic fate of HAS. nih.gov These studies determine parameters like T1/2 and CLint, offering insights into how rapidly HAS is metabolized in different biological systems. nih.gov, researchgate.net
For example, HAS has been shown to be stably metabolized in human and rat liver microsomes and human hepatocytes, while exhibiting higher clearance in dog and mouse liver microsomes. nih.gov
Histopathological and Immunological Assessments
Histopathological and immunological assessments are conducted in conjunction with in vivo studies to evaluate the effects of this compound on tissue morphology and immune responses.
Histopathological examinations involve the microscopic analysis of tissues, such as liver and pancreas in studies related to diabetes models, to observe any pathological changes induced or ameliorated by this compound administration. frontiersin.org Staining techniques, such as hematoxylin-eosin (H&E) and PAS staining, are used to visualize tissue structures and components like glycogen (B147801). frontiersin.org
In the context of inflammatory conditions like ulcerative colitis, histopathological analysis of colonic tissues is performed to assess the severity of tissue injury and inflammation. nih.gov This includes evaluating factors like epithelial necrosis, muscle fiber changes, and the presence of inflammatory cells. nih.gov Alcian blue staining can be used to assess changes in goblet cells, which are indicative of intestinal mucosal health. nih.gov
Immunological assessments may involve examining the expression levels of key proteins involved in inflammatory pathways in tissues. nih.gov For instance, studies have investigated the impact of sanshools on the phosphorylation levels of proteins like p65 and IκB in colonic tissues to understand their anti-inflammatory mechanisms. nih.gov
Advanced Analytical Techniques
Advanced analytical techniques are indispensable for the identification, quantitation, and metabolic profiling of this compound in complex biological matrices and experimental samples.
HPLC-MS/MS for Quantitation and Metabolite Identification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique widely used in this compound research for both its quantitation and the identification of its metabolites. nih.gov, nih.gov, d-nb.info, science.gov
HPLC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing this compound in biological samples such as plasma, tissue extracts, and cell culture media. nih.gov, science.gov The chromatographic separation by HPLC allows for the resolution of this compound from other components in the sample, while the tandem mass spectrometry provides specific detection and structural information. nih.gov, science.gov
This technique is utilized for the quantitative determination of this compound levels in pharmacokinetic studies, enabling the assessment of its absorption, distribution, and elimination over time. nih.gov, science.gov
Furthermore, HPLC-MS/MS is crucial for identifying and characterizing the metabolites of this compound formed during in vitro and in vivo metabolism studies. nih.gov By analyzing the fragmentation patterns of potential metabolites, researchers can elucidate the metabolic pathways of this compound. nih.gov
Studies investigating the metabolic stability of hydroxy-alpha-sanshool in liver microsomes and hepatocytes from different species have employed HPLC-MS/MS to determine the remaining fraction of HAS and identify metabolites. nih.gov UPLC-MS/MS, a variation offering even higher chromatographic resolution, is also used for pharmacokinetic studies and metabolite analysis. science.gov
The detailed conditions for HPLC-MS/MS analysis, including gradient elution programs, mass spectrometry parameters (e.g., ionization mode, spray voltage, capillary temperature, scan range, collision energy), are optimized for the specific analysis of this compound and its metabolites. mdpi.com, d-nb.info Dynamic exclusion can be implemented during MS/MS experiments to enhance the detection of less abundant metabolites. mdpi.com, d-nb.info
Data Tables
Table 1: In Vitro Metabolic Stability of Hydroxy-alpha-sanshool in Liver Microsomes nih.gov
| Species | T1/2 (min) | CLint (mL/min/kg) |
| Human | 42.92 | 40.50 |
| Rat | 51.38 | 48.34 |
| Dog | - | 130.99 |
| Mouse | - | 165.07 |
Table 2: Residual Amount of Hydroxy-alpha-sanshool in Hepatocytes after 120 min Incubation nih.gov
| Species | Residual Amount (%) |
| Human | 31.24 |
| Monkey | 18.35 |
| Dog | 28.30 |
| Rat | 0.84 |
| Mouse | 0.51 |
Transmission Electron Microscopy (TEM) for Liposomal Characterization
Transmission Electron Microscopy (TEM) is a powerful technique utilized to visualize the morphology, size, and structure of nanoparticles, including liposomal formulations. In the context of this compound research, TEM has been employed to characterize liposomes developed as delivery systems for hydroxy-alpha-sanshool (HAS), aiming to improve its stability and bioavailability nih.govdovepress.comtandfonline.comresearchgate.net.
Studies investigating hydroxy-alpha-sanshool loaded liposomes (HAS-LPs) have used TEM to assess the shape and surface morphology of the prepared formulations nih.govdovepress.commdpi.comresearchgate.netacs.orgsemanticscholar.org. The method typically involves fixing samples on carbon-coated grids and applying negative staining, often with a 2% phosphotungstic acid solution, before observation under the electron microscope mdpi.comsemanticscholar.org. TEM images have shown HAS-LPs to possess a spherical morphology and to be uniformly dispersed nih.govdovepress.com. This visual confirmation from TEM complements data obtained from other characterization techniques, such as dynamic light scattering for particle size and polydispersity index measurements, and zeta potential analysis for surface charge determination nih.govdovepress.comresearchgate.netnih.gov. The observation of spherical shapes and uniform dispersion by TEM provides essential information regarding the physical characteristics and successful formation of the liposomal carriers for this compound nih.govdovepress.com.
Near Infrared Spectroscopy (NIRS) for Cerebral Blood Flow Assessment
Near Infrared Spectroscopy (NIRS) is a non-invasive optical technique used to monitor changes in blood oxygenation and blood flow in tissues, including the brain. Research into the effects of Zanthoxylum armatum extract, which is rich in hydroxy-alpha-sanshool, on cognitive function and cerebral blood flow has utilized NIRS nih.govdntb.gov.uanih.govzhangqiaokeyan.com.
A randomized, double-blind, placebo-controlled study in healthy humans investigated the acute and chronic cognitive and cerebral blood-flow effects of a lipid extract of Zanthoxylum armatum using NIRS nih.govnih.gov. NIRS was employed to assess cerebral blood flow parameters and hemodynamic responses in the pre-frontal cortex during the performance of cognitive tasks nih.govnih.gov. The NIRS system used in this study provided absolute measurements of the absorption of near-infrared light at two distinct wavelengths, allowing for the quantification of oxyhemoglobin (oxy-Hb) and deoxyhemoglobin (deoxy-Hb) nih.gov. Findings from this research indicated that supplementation with the Zanthoxylum armatum extract resulted in a reduced hemodynamic response during a Rapid Visual Information Processing (RVIP) task nih.govnih.gov. This suggests a potential modulation of cerebral blood flow patterns associated with cognitive activity following the consumption of the extract containing hydroxy-alpha-sanshool nih.govnih.gov.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful cell biology technique that allows for the quantitative analysis of various cellular properties, including apoptosis (programmed cell death) and cell cycle distribution, within a heterogeneous population of cells. This technique has been applied in studies investigating the biological effects of this compound and related compounds on cell viability and death pathways nih.govmednexus.orgfrontiersin.orgnih.gov.
In research examining the protective effects of hydroxy-alpha-sanshool (HAS) on hydrogen peroxide-stimulated PC12 cells, flow cytometry was used to quantify apoptosis nih.govmednexus.org. Using an Annexin V/FITC kit, researchers were able to determine the percentage of apoptotic cells after treatment with H2O2 and subsequent exposure to different concentrations of HAS nih.gov. Results demonstrated that H2O2 stimulation significantly increased the apoptosis rate in PC12 cells, while pretreatment with HAS significantly reduced this rate in a concentration-dependent manner nih.gov. For instance, in one study, the apoptosis rate increased to 48.74% after H2O2 induction compared to 2.21% in the normal control group. Treatment with varying concentrations of HAS (15, 30, and 60 μM) led to a significant reduction in this elevated apoptosis rate nih.gov.
Flow cytometry has also been utilized to assess apoptosis and cell cycle arrest induced by other sanshools, such as hydroxy-gamma-sanshool, in cancer cell lines like HCT-116 cells frontiersin.orgnih.gov. These studies employed Annexin V-PI staining to identify apoptotic cells and analyze changes in cell cycle distribution frontiersin.orgnih.gov.
The following table presents representative data on the effect of hydroxy-alpha-sanshool (HAS) on apoptosis in H2O2-stimulated PC12 cells as analyzed by flow cytometry:
| Treatment Group | Apoptosis Rate (%) |
| Normal Control | 2.21 |
| H2O2-stimulated PC12 cells | 48.74 |
| H2O2 + HAS (15 μM) | Significantly reduced compared to H2O2 group nih.gov |
| H2O2 + HAS (30 μM) | Significantly reduced compared to H2O2 group nih.gov |
| H2O2 + HAS (60 μM) | Significantly reduced compared to H2O2 group nih.gov |
| H2O2 + Vitamin C (100 μM) | Significantly reduced compared to H2O2 group nih.gov |
These flow cytometry-based investigations provide quantitative evidence of the impact of this compound on cellular processes related to survival and death, highlighting its potential protective effects against oxidative stress-induced apoptosis nih.gov.
Future Directions and Research Gaps
Elucidation of Specific Molecular Targets and Pathways
While hydroxy-alpha-sanshool (B1504358) (HαSS) has been shown to activate TRPV1 and TRPA1 channels in sensory neurons, contributing to its pungent and tingling sensations, the complete spectrum of its molecular targets and the intricate pathways it modulates remain to be fully elucidated. researchgate.netnih.gov Research indicates that HαSS also inhibits members of the two-pore domain potassium ion channel family (KCNK), specifically KCNK3, KCNK9, and KCNK18. researchgate.netnih.gov These channels are sensitive to various stimuli, including mechanical cues, pH, and signaling lipids. researchgate.net Further research is needed to comprehensively map all the ion channels, receptors, and intracellular signaling cascades that alpha-sanshool interacts with. Understanding these specific molecular targets and pathways is crucial for deciphering the full range of physiological effects exerted by this compound and its related compounds.
Comprehensive Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies are essential to understand how variations in the chemical structure of sanshools influence their biological activities and sensory effects. The structure of sanshools is typically divided into a C-terminus and an N-terminus, with variations in unsaturated alkyl groups and potential oxidation or hydroxylation sites impacting their properties. frontiersin.org Studies have already begun to explore the SAR for the tingling effect, aiming to identify the minimal structural requirements for this sensation and to design more stable compounds with potential tingling effects. acs.org For instance, research on different sanshools has shown that the presence of a hydroxyl group and the number of cis-double bonds can influence antioxidant capacities. frontiersin.org Hydroxy-alpha-sanshool, with a cis configuration of four double bonds, is noted for causing the highest numbness among some sanshools. researchgate.net Future research should systematically investigate how modifications to the alkyl chain length, the number and configuration of double bonds, the presence and position of hydroxyl groups, and alterations to the amide moiety affect the potency, efficacy, and selectivity of this compound and its analogs on their molecular targets. This will facilitate the rational design of novel compounds with tailored pharmacological profiles.
Translational Research and Clinical Applications
Translational research is needed to bridge the gap between in vitro and in vivo findings and potential clinical applications of this compound. While traditional uses and some modern studies suggest potential analgesic, anti-inflammatory, and neuroprotective effects, robust clinical trials are required to validate these effects in humans. advancedsciencenews.comdovepress.comnih.gov this compound has shown promise in ameliorating learning and memory disorders in animal models and protecting neuronal cells from oxidative stress. dovepress.comnih.gov Its potential as a local anesthetic has also been explored, with nano-formulations showing improved stability and anesthetic effects in studies. nih.govresearchgate.net Future research should focus on conducting well-designed clinical studies to evaluate the efficacy and safety of this compound or its derivatives for specific therapeutic indications, such as pain management, neurological disorders, or as a component in dermatological products given its UV absorption properties. advancedsciencenews.com Identifying appropriate delivery methods and formulations for clinical use is also a critical step.
Development of Specific Modulators for TRP and KCNK Channels
Given that this compound interacts with TRP (TRPV1, TRPA1) and KCNK (KCNK3, KCNK9, KCNK18) channels, there is potential for developing this compound-based compounds as specific modulators for these ion channels. researchgate.netnih.govnih.gov These channels are involved in various physiological processes, including pain perception, thermosensation, and regulation of neuronal excitability. researchgate.netnih.gov Research has already aimed at obtaining more potent and selective TRPA1 agonists based on this compound. researchgate.net Future research could focus on designing and synthesizing novel compounds that selectively target specific subtypes of TRP or KCNK channels with desired agonist or antagonist activity. Such selective modulators could serve as valuable pharmacological tools for studying the roles of these channels in health and disease and potentially lead to the development of new therapeutics for conditions involving dysregulation of these channels.
Long-Term Stability and Formulation Optimization
A significant challenge limiting the application of this compound is its poor stability, particularly its susceptibility to oxidation and degradation under various conditions, including light, oxygen, and heat. advancedsciencenews.comdovepress.comnih.gov This instability is attributed to the long-chain polyunsaturated fatty acids in its structure. advancedsciencenews.commdpi.com Research has explored methods to stabilize this compound, including the use of antioxidants like alpha-tocopherol (B171835) and the development of nano-formulations such as nanostructured lipid carriers (NLCs) and liposomes. dovepress.comnih.govmdpi.comnih.gov NLCs have shown promising results in improving the stability of HαSS against oxygen, light, and heat. nih.gov Maintaining the close proximity of this compound and stabilizers like alpha-tocopherol in formulations is crucial for preventing oxidation. nih.gov Future research needs to continue focusing on developing effective strategies for improving the long-term stability of this compound in various matrices and formulations. This includes exploring novel encapsulation techniques, identifying suitable excipients, and optimizing manufacturing processes to protect the compound from degradation. Ensuring the stability of this compound is paramount for its successful incorporation into functional foods, cosmetics, and pharmaceuticals.
Interactive Data Table: Stability of HAS in Different Formulations
| Formulation Type | Storage Condition | Duration | HAS Retention (%) | Source |
| Free HAS | Oxygen | Improved >10.79x | - | nih.gov |
| Free HAS | Light | Improved 3.25x | - | nih.gov |
| Free HAS | Heat | Improved 2.09x | - | nih.gov |
| HAS-NLCs | Oxygen | - | Greatly Improved | nih.gov |
| HAS-NLCs | Light | - | Greatly Improved | nih.gov |
| HAS-NLCs | Heat | - | Greatly Improved | nih.gov |
| HAS-LP | 25°C | 1 week | Stable | dovepress.com |
| HAS-LP | 4°C | 8 weeks | Stable | dovepress.com |
| MCT extracts with α-Toc | 50°C | 7 days | Stable | nih.gov |
| MCT extracts with α-Toc | 70°C | 7 days | 85% | nih.gov |
| MCT extracts without α-Toc | 50°C | 7 days | Stable | nih.gov |
| MCT extracts without α-Toc | 70°C | 7 days | Unstable | nih.gov |
| O/W emulsion with α-Toc | 50°C | Accelerated | Stable | nih.gov |
| O/W emulsion without α-Toc | 50°C | Accelerated | Stable | nih.gov |
| O/W emulsion with α-Toc + Lactose | Accelerated | - | Stable | nih.gov |
| O/W emulsion without α-Toc + Lactose | Accelerated | - | Unstable | nih.gov |
Note: The "HAS Retention (%)" column indicates stability qualitatively or with specific percentages where available in the sources. "Improved >10.79x", "Improved 3.25x", and "Improved 2.09x" refer to the fold improvement in stability compared to free HAS under the respective conditions.
Investigation of Synergistic Effects with Other Bioactive Compounds
Investigating the potential synergistic effects of this compound when combined with other bioactive compounds is another important area for future research. This compound is found in complex botanical matrices alongside other phytochemicals, and these combinations may exert enhanced or novel biological activities. For example, sanshools have been reported to have synergistic antioxidant effects when mixed with other components like cichoric acid and caffeic acid derivatives found in Echinacea pallida. frontiersin.orgresearchgate.net Research into traditional herbal medicine formulations containing Zanthoxylum species, such as Daikenchuto which includes sansho, suggests potential synergistic effects on gastrointestinal motility. mdpi.comresearchgate.net Future studies should explore the interactions between this compound and other compounds, both from its natural sources and other plant-based or synthetic origins, to identify beneficial synergistic effects for various applications, including enhanced therapeutic efficacy or improved stability.
Further Research into the Interaction between Alpha-Tocopherol and Sanshools in Cells
Further research is needed to fully understand the interaction between alpha-tocopherol (α-Toc) and sanshools at the cellular level. Alpha-tocopherol, a fat-soluble antioxidant vitamin, has shown excellent activity in stabilizing hydroxy-alpha-sanshool in formulations, likely due to its presence in cell membranes where sanshools might also be located. mdpi.comnih.gov While it is speculated that sanshools may be present in cell membranes or chloroplast lamellae in close proximity to α-Toc, the precise nature and location of this interaction within cells require further investigation. mdpi.com Understanding how α-Toc influences the cellular uptake, distribution, metabolism, and activity of sanshools is crucial. This research could provide insights into the mechanisms underlying the stabilizing effect of α-Toc and potentially reveal novel cellular functions or interactions relevant to the biological activities of both compounds. Alpha-tocopherol itself has specific molecular functions within cells beyond its antioxidant role, including influencing protein kinase C activity and gene expression, which could potentially interact with sanshool's mechanisms of action. nih.govdrugbank.comresearchgate.net
Detailed Mechanisms of Anthelmintic Properties
The precise mechanisms by which this compound exerts its anthelmintic effects are not yet fully elucidated and represent a key area for future research ayurvedjournal.com. However, initial studies provide some insights. Research on Zanthoxylum liebmannianum bark decoction demonstrated a decrease in intestinal nematode eggs in naturally infected sheep, and fractionation of the extract led to the isolation of this compound as the sole compound toxic to Ascaris suum in an in vitro assay researchgate.net. The reported LC50 for this compound against Ascaris suum was 83.4 x 10⁻⁵ M researchgate.net.
While the link between this compound's known neuro-excitatory effects and its anthelmintic action in helminths requires further dedicated study, research into its general mechanism of action on nerve fibers provides potential avenues for investigation wikipedia.org. This compound is known to interact with ion channels, including Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPA1, and has been suggested to inhibit tandem pore domain potassium channels (KCNK3, KCNK9, and KCNK18) wikipedia.org. Studies in mice have indicated the involvement of TRPV1 and potassium channels in the convulsive effects observed upon intraperitoneal administration of this compound researchgate.netthieme-connect.com. Given that helminths possess nervous systems and ion channels crucial for their survival and motility, it is plausible that this compound's anthelmintic activity could involve disruption of these systems. However, direct evidence demonstrating these specific interactions and their consequences in parasitic worms is needed.
Unlike some established anthelmintics that target glucose uptake or acetylcholinesterase ayurvedjournal.comscholarsresearchlibrary.com, the mechanism of this compound appears distinct and warrants dedicated investigation within the context of helminth physiology ayurvedjournal.com. Further research is necessary to pinpoint the specific molecular targets of this compound in different helminth species and to understand the downstream effects that lead to paralysis or death of the parasite. This could involve electrophysiological studies, calcium imaging, and genetic approaches in model nematodes.
Q & A
Q. What ethical considerations arise when designing human sensory trials with alpha-Shansool?
- Answer : Adhere to IRB protocols for informed consent, emphasizing transient discomfort risks (e.g., tingling). Use blinding and placebo controls to minimize bias. Predefine stopping criteria for adverse reactions and share de-identified data via repositories like Figshare .
Data Management and Reproducibility
Q. How should researchers document this compound experiments to facilitate replication?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, electrophysiology traces) in supplementary materials. Use electronic lab notebooks (ELNs) for real-time data logging and version control .
Q. What criteria define a robust negative control in alpha-Sansholl bioactivity assays?
- Answer : Use vehicle-only controls (e.g., solvent used for this compound dissolution) and inactive structural analogs. Validate controls in pilot studies to confirm absence of baseline activity .
Research Question Formulation
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
